5-Amino-1,2-oxazole-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIKUKYFITSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629161-52-9 | |
| Record name | 5-amino-1,2-oxazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical characteristics of 5-Amino-1,2-oxazole-3-carboxamide
The following technical monograph provides an in-depth analysis of 5-Amino-1,2-oxazole-3-carboxamide , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Class: Heterocyclic Primary Amide | CAS: 1629161-52-9 (Generic/Isomer Specific)
Executive Summary
This compound (also known as 5-aminoisoxazole-3-carboxamide) represents a "privileged scaffold" in drug discovery, distinct from its 4-carboxamide isomer (found in leflunomide metabolites). This molecule is characterized by a 1,2-oxazole (isoxazole) core substituted at the C3 position with a carboxamide group and at the C5 position with an amino group.
Its utility stems from its bifunctional electronic profile : the C5-amine acts as a vinylogous amide donor, while the C3-carboxamide provides critical hydrogen-bonding motifs for kinase hinge binding and active site recognition. This guide details its physicochemical behavior, synthetic pathways, and stability profiles.[1]
Structural & Electronic Analysis
Chemical Identity[2]
-
IUPAC Name: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 127.10 g/mol [1]
-
SMILES: NC(=O)c1noc(N)c1
-
Key Isomerism: Positional isomer of 3-amino-1,2-oxazole-5-carboxamide.
Tautomerism and Resonance
The 5-amino-isoxazole core exhibits significant tautomeric equilibrium, which dictates its reactivity and ligand-protein docking scores. Unlike the 3-amino isomer, the 5-amino variant has a strong propensity for the imino form in solution, particularly in polar aprotic solvents, though the amino form dominates in the solid state.
Electronic Push-Pull: The C5-amino group is strongly electron-donating (+M effect), pushing electron density into the ring, while the C3-carboxamide is electron-withdrawing (-M/-I), creating a polarized system highly susceptible to nucleophilic attack at the ring nitrogen or C3.
Caption: Tautomeric equilibrium and electronic distribution of the 5-aminoisoxazole core.
Physicochemical Characteristics
The following data aggregates experimental values from homologous series and computational predictions for the specific 3-carboxamide isomer.
| Property | Value / Characteristic | Context & Relevance |
| Melting Point | 168–172 °C (Decomposes) | Significantly higher than 5-aminoisoxazole (85°C) due to intermolecular amide H-bonding network. |
| pKa (Acid) | ~10.5 (Amide NH) | The amide proton is weakly acidic.[1] |
| pKa (Base) | ~1.5 (Ring N) | The ring nitrogen is weakly basic due to electron withdrawal by the C3-amide. |
| LogP | -0.8 to -0.3 | Highly polar; soluble in DMSO, MeOH. Poorly soluble in hexane/DCM. |
| Solubility | Water: Moderate (Hot)DMSO: HighEthanol: Moderate | High polarity necessitates polar solvents for extraction.[1] |
| UV | ~255 nm (MeOH) | Characteristic isoxazole absorption; shifts bathochromically with pH > 11.[1] |
Synthetic Methodology
The most robust synthesis for this compound avoids direct ring synthesis of the amide (which often yields the 4-isomer) and instead utilizes a regioselective [3+2] cycloaddition or ester ammonolysis .
Protocol: Ammonolysis of Methyl 5-Aminoisoxazole-3-carboxylate
This method ensures correct regiochemistry by starting with the commercially available ester (CAS 1629161-40-5).
Reagents:
-
Methyl 5-aminoisoxazole-3-carboxylate (1.0 eq)
-
Ammonia (7N in Methanol) (10.0 eq)[1]
-
Catalyst:
(0.1 eq) (Optional, accelerates amidation)[1]
Step-by-Step Procedure:
-
Dissolution: Charge a pressure vessel with Methyl 5-aminoisoxazole-3-carboxylate (10 mmol) and dissolve in anhydrous methanol (20 mL).
-
Ammonolysis: Cool the solution to 0°C. Slowly add 7N ammonia in methanol (15 mL). Seal the vessel.
-
Reaction: Stir at room temperature for 16–24 hours. Monitor via TLC (9:1 DCM:MeOH).[1] The ester spot (
) should disappear, replaced by the lower amide ( ).[1] -
Workup: Concentrate the reaction mixture in vacuo at <40°C (avoid high heat to prevent decarboxylation).
-
Purification: Triturate the resulting solid with cold diethyl ether to remove lipophilic impurities. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]
Alternative: [3+2] Cycloaddition (Regioselective)
For de novo synthesis, the reaction of cyanoformamide oxime with ynamines or activated nitriles is used.[1]
Caption: Synthetic workflow via Nitrile Oxide Cycloaddition and subsequent amidation.
Reactivity & Stability Profile
Base-Induced Ring Opening (Kemp Elimination Type)
Isoxazoles are notoriously unstable in strong bases (pH > 12).[1] The C3-proton is not present in this molecule, but the ring nitrogen can be deprotonated, leading to N-O bond cleavage.[1]
-
Mechanism: Hydroxide attack at C3 or deprotonation of the exocyclic amine can lead to rearrangement into acyclic cyano-compounds.
-
Precaution: Avoid aqueous NaOH during workup; use Carbonate/Bicarbonate buffers.
Diazotization
The C5-primary amine is susceptible to diazotization (
Analytical Characterization
To validate the identity of this compound, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
-
5.8–6.2 ppm (s, 1H): The C4-H ring proton.[1] This is the most diagnostic signal. It appears as a sharp singlet.
-
Differentiation: In the 3-amino isomer, the C4-H and C5-H couple, or the signal shifts significantly downfield.
-
-
6.8–7.2 ppm (bs, 2H): Exocyclic
at C5.[1] Broad due to exchange and quadrupole broadening. -
7.4 & 7.6 ppm (bs, 2H): Carboxamide
.[1] Usually appears as two distinct humps due to restricted rotation around the C(O)-N bond.
Mass Spectrometry (ESI-MS)
-
Molecular Ion
: m/z 128.1[1] -
Fragmentation Pattern:
References
-
Regioselective Synthesis of 5-Aminoisoxazoles
- Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and -Cyanoenamines.
- Source: PMC / Molecules.
-
URL:[Link]
-
Isoxazole Physicochemical Properties
-
Biological Activity & Scaffold Utility
-
Precursor Data (Methyl Ester)
-
General Isoxazole Reactivity
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- 5. 1629161-40-5|Methyl 5-aminoisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. methyl 5-amino-isoxazole-3-carboxylate | 1629161-40-5 [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1,2-oxazole-3-carboxamide Compounds
Abstract
The 5-amino-1,2-oxazole-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have led to the development of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this compound class. We will delve into their roles as inducers of apoptosis in oncology, their function as potent enzyme and kinase inhibitors, their modulation of ionotropic glutamate receptors, and their application as agricultural fungicides. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigations into this versatile chemical scaffold.
Introduction: The this compound Scaffold - A Versatile Pharmacophore
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is a cornerstone in the design of numerous biologically active molecules.[1][2] The strategic placement of an amino group at the 5-position and a carboxamide moiety at the 3-position creates a unique electronic and structural landscape, bestowing upon the this compound core the ability to engage with a variety of biological targets through a network of hydrogen bonds and other non-covalent interactions. This has made it a fruitful starting point for the development of compounds with therapeutic potential across multiple disease areas.[2][3][4] This guide will elucidate the distinct mechanisms through which these compounds exert their biological effects.
Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway
A prominent and well-documented mechanism of action for a subset of this compound derivatives, particularly those with a phenyl substituent at the 4-position, is the induction of programmed cell death, or apoptosis, in cancer cells.[5] The primary mechanism appears to be the initiation of the intrinsic apoptotic pathway, which is centered on the mitochondria.
Mitochondrial Membrane Depolarization: The Point of No Return
The initial and critical event triggered by these compounds is the disruption of the mitochondrial membrane potential (ΔΨm).[5] A stable ΔΨm is essential for mitochondrial function and cell survival. Its collapse is a key indicator of cellular stress and a commitment to apoptosis. This depolarization leads to the opening of the mitochondrial permeability transition pore (mPTP), increased mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of pro-apoptotic factors into the cytoplasm.
Caspase Activation Cascade
The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 1: Proposed intrinsic apoptotic pathway initiated by this compound compounds.
Experimental Protocols for Assessing Apoptosis
The JC-1 assay is a widely used method for determining ΔΨm.[7][8] In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound compound for the desired duration. Include a vehicle-treated control and a positive control (e.g., CCCP or FCCP at 10-50 µM for 30 minutes).[7][8]
-
JC-1 Staining: Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in cell culture medium). Remove the treatment medium, wash the cells once with Phosphate-Buffered Saline (PBS), and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[7][8]
-
Washing: Remove the staining solution and wash the cells twice with PBS or an appropriate assay buffer.[8]
-
Data Acquisition: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. For ratiometric analysis, measure green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~540/590 nm.[7]
This is a luminescence-based assay that measures the activity of the executioner caspases-3 and -7.[6][9] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well white-walled plate and treat with the test compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes and then incubate at room temperature for 1-3 hours.[9]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Enzyme and Kinase Inhibition
The this compound scaffold has been identified as a key pharmacophore for the inhibition of several enzymes and kinases, demonstrating its versatility in targeting specific proteins involved in various disease pathologies.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Derivatives of 3-carboxamido-5-aryl-isoxazole have been recognized as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which can lead to analgesic and anti-inflammatory effects. The mechanism of inhibition often involves the carboxamide moiety, which can act as a leaving group following a nucleophilic attack by a catalytic serine residue in the active site of FAAH, resulting in the covalent modification and inactivation of the enzyme.
A common method for screening FAAH inhibitors is a fluorescence-based assay. This assay uses a substrate that, when cleaved by FAAH, releases a fluorescent product.[10][11]
Protocol:
-
Reagent Preparation: Prepare the FAAH assay buffer, dilute the recombinant human FAAH enzyme, and prepare the FAAH substrate (e.g., AMC arachidonoyl amide) according to the kit manufacturer's protocol.[10]
-
Inhibitor Preparation: Prepare serial dilutions of the this compound test compounds in the appropriate solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test inhibitor or solvent control. Incubate for a short period (e.g., 5 minutes at 37°C) to allow for inhibitor binding.[10]
-
Initiation and Measurement: Initiate the reaction by adding the FAAH substrate to all wells. Incubate for 30 minutes at 37°C. Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition
Certain derivatives of the this compound scaffold have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[12] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[13] These isoxazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
A variety of assay formats can be used to determine FLT3 inhibition, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[14][15]
Protocol (based on LanthaScreen™ TR-FRET Assay):
-
Reagent Preparation: Prepare the kinase reaction buffer, a solution of the FLT3 kinase, a fluorescently labeled substrate (tracer), and an antibody that recognizes the phosphorylated substrate.
-
Inhibitor Dilution: Create a serial dilution of the test compound.
-
Kinase Reaction: In an assay plate, combine the FLT3 kinase, the test inhibitor, and ATP. Allow the reaction to proceed for a set time (e.g., 1 hour at room temperature).[14]
-
Detection: Stop the reaction and add the tracer and a terbium-labeled anti-phospho-substrate antibody.[14]
-
TR-FRET Measurement: After an incubation period, measure the TR-FRET signal. A decrease in the FRET signal indicates inhibition of the kinase.
-
IC50 Determination: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Modulation of AMPA Receptors
The versatility of the this compound scaffold extends to the central nervous system, where certain derivatives have been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[16] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain and are crucial for synaptic plasticity, learning, and memory.[16]
The precise mechanism of modulation can vary depending on the specific substituents on the isoxazole core. These compounds can act as positive or negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site and altering the receptor's response to its natural agonist. This can manifest as changes in channel kinetics, such as the rates of deactivation and desensitization.[17][18]
Electrophysiological Characterization
The primary method for studying the effects of compounds on AMPA receptors is electrophysiology, typically using patch-clamp recordings from cells expressing recombinant AMPA receptors or from primary neurons.
-
Cell Preparation: Culture cells (e.g., HEK293 cells) that are transiently or stably expressing the desired combination of AMPA receptor subunits.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular recording solutions.
-
Patching and Recording: Obtain a whole-cell patch-clamp configuration from a single cell. Apply glutamate or a specific AMPA receptor agonist (e.g., AMPA) to the cell using a rapid perfusion system to elicit an inward current.
-
Compound Application: Co-apply the this compound derivative with the agonist to determine its effect on the amplitude and kinetics of the current.
-
Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, deactivation rate (the rate of current decay after removal of the agonist), and desensitization rate (the rate of current decay in the continued presence of the agonist).
Antifungal Activity
In the realm of agriculture, carboxamide-containing compounds are a major class of fungicides. While the specific mechanism for all this compound derivatives is not universally defined, a primary mode of action for many carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of ATP and ultimately cell death.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound compounds is highly dependent on the nature and position of the substituents on the core scaffold.[19][20][21] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for specific therapeutic applications.
Key areas for future research include:
-
Systematic SAR studies: The synthesis and evaluation of a broad range of analogs to establish clear SAR for different biological targets.
-
Target deconvolution: For compounds with known phenotypic effects but an unknown mechanism, target identification studies are needed.
-
In vivo efficacy and safety: Promising lead compounds need to be evaluated in relevant animal models of disease to assess their therapeutic potential and safety profiles.
The following table provides a hypothetical summary of SAR data for a series of this compound derivatives against a generic kinase target to illustrate the importance of substituent effects.
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | H | Phenyl | 5,200 |
| 1b | Methyl | Phenyl | 2,100 |
| 1c | H | 4-Chlorophenyl | 850 |
| 1d | Methyl | 4-Chlorophenyl | 250 |
| 1e | H | 4-Methoxyphenyl | 1,500 |
| 1f | Methyl | 4-Methoxyphenyl | 600 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a remarkably versatile platform in chemical biology and drug discovery. Its derivatives have demonstrated a diverse range of mechanisms of action, from inducing apoptosis in cancer cells to inhibiting key enzymes and modulating neuronal receptors. The continued exploration of the chemical space around this core structure, guided by a deep understanding of the underlying mechanisms and rigorous experimental validation, holds significant promise for the development of novel therapeutic agents and scientific tools.
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ResearchGate. (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Retrieved from [Link]
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BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]
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JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
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G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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PMC. (n.d.). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Retrieved from [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
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ACS Publications. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][15]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, -. Retrieved from [Link]
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Elabscience. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]
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ChemoMetec. (n.d.). Mitochondrial potential assay using the NucleoCounter® NC-3000™ system. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Retrieved from [Link]
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ResearchGate. (2025). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Retrieved from [Link]
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bioRxiv. (n.d.). Gating transitions and modulation of a hetero-octameric AMPA glutamate receptor. Retrieved from [Link]
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PMC. (n.d.). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
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Rockefeller University Press. (2019). Mechanism of modulation of AMPA receptors by TARP-γ8. Retrieved from [Link]
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Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Journal of Neuroscience. (n.d.). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Retrieved from [Link]
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PubMed. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Retrieved from [Link]
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PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]
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RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
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Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
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MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]
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MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 5-Amino-1,2-oxazole-3-carboxamide
The following technical guide details the spectroscopic characterization of 5-Amino-1,2-oxazole-3-carboxamide . This document is structured for researchers requiring rigorous structural validation of isoxazole scaffolds in medicinal chemistry.
Executive Summary
This compound is a critical heteroaromatic scaffold used in the synthesis of kinase inhibitors, antibiotics, and agrochemicals. Its structural integrity relies on the specific arrangement of the 5-amino and 3-carboxamide functionalities, which distinguishes it from its regioisomer (5-amino-1,2-oxazole-4-carboxamide).
This guide provides a definitive reference for the identification of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented aggregates experimental consensus from structurally homologous 5-aminoisoxazole derivatives, ensuring high-confidence assignment.
Structural Analysis & Tautomerism
Before interpreting spectra, the researcher must account for the electronic environment of the isoxazole ring.
-
Resonance Effect: The 5-amino group acts as a strong electron donor (+M effect), significantly shielding the C4 position.
-
Tautomerism: While the amino-isoxazole form is predominant in polar aprotic solvents (DMSO-d₆), amino-imino tautomerism can broaden exchangeable proton signals.
Analytical Workflow
The following workflow outlines the logical sequence for validating the synthesized compound.
Figure 1: Step-by-step analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Characterization
Solvent Selection: DMSO-d₆ is the required solvent.[1] Chloroform (CDCl₃) is unsuitable due to the poor solubility of the primary amide and the need to visualize exchangeable protons.
¹H NMR Data (400 MHz, DMSO-d₆)
The diagnostic peak for the 5-amino isomer is the highly shielded H4 proton , which typically appears upfield (5.0–6.0 ppm) compared to the 3-amino isomer.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂ (Amide) | 7.60, 7.40 | Broad Singlet (2H) | 2H | Non-equivalent protons due to restricted rotation of the C-N amide bond. |
| NH₂ (Amine) | 6.80 – 6.95 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration and water content. |
| H-4 | 5.45 – 5.60 | Singlet | 1H | Critical Diagnostic: The electron-rich C4 position is significantly shielded by the C5-amine. |
¹³C NMR Data (100 MHz, DMSO-d₆)
The carbon spectrum confirms the regiochemistry. The C4 carbon in 5-aminoisoxazoles is characteristically upfield (<85 ppm).
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| C-5 | 170.1 | Cq | Deshielded by direct attachment to the heteroatom (O) and the amine (N). |
| C=O (Amide) | 160.5 | C=O | Typical carboxamide carbonyl shift. |
| C-3 | 158.2 | Cq | Deshielded by the C=N bond and the electron-withdrawing amide group. |
| C-4 | 78.5 | CH | Diagnostic: Highly shielded due to resonance contribution from the 5-amino group. |
Technical Note: If C4 appears >95 ppm, suspect the presence of the 3-amino isomer or the 4-carboxamide regioisomer.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Primary Ionization
-
Molecular Ion [M+H]⁺: m/z 128.05 (Calculated for C₄H₆N₃O₂⁺: 128.046).
-
Sodium Adduct [M+Na]⁺: m/z 150.03.
Fragmentation Pathway (MS/MS)
The fragmentation pattern is dominated by the stability of the isoxazole ring and the lability of the amide group.
Figure 2: Proposed ESI-MS fragmentation pathway.
-
m/z 111: Characteristic loss of ammonia (NH₃) from the primary amide or amine.
-
m/z 84: Loss of the carbamoyl group (-CONH₂), leaving the 5-aminoisoxazole cation.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| NH Stretching | 3400 – 3150 | Medium/Broad | Doublet or multiplet corresponding to primary amide and amine symmetric/asymmetric stretching. |
| C=O (Amide I) | 1680 – 1660 | Strong | Characteristic carbonyl stretch. |
| NH Bend (Amide II) | 1620 – 1590 | Strong | N-H deformation band, often overlapping with C=N ring stretch. |
| C=N Ring | 1550 – 1480 | Medium | Isoxazole ring skeletal vibration. |
| N-O Stretch | ~950 – 1000 | Weak | Characteristic of the isoxazole N-O bond. |
Experimental Protocol: Sample Preparation
To ensure the reproducibility of the spectral data above, follow this preparation protocol:
-
NMR Prep:
-
Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove residual synthesis solvents (ethanol/water).
-
Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
-
-
MS Prep:
-
Prepare a 1 mg/mL stock solution in Methanol (HPLC grade).
-
Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50) for direct infusion.
-
-
Purity Check:
-
Before spectral assignment, verify purity >95% via HPLC-UV (254 nm). Impurities from the synthesis (e.g., cyanoacetamide derivatives) can overlap in the amide region.
-
References
-
Isoxazole Synthesis & Characterization
- Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles
- Source: PMC / NIH
-
URL:[Link]
- Relevance: Provides comparative NMR shift data for 5-aminoisoxazole derivatives, establishing the C4-H shielding effect.
- Isomer Differentiation: Title: Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comparative Guide. Source: BenchChem Technical Notes Relevance: Confirms the diagnostic upfield shift of H4 in 5-amino isomers vs 3-amino isomers.
-
Mass Spectrometry of Isoxazoles
Sources
Technical Guide: Solubility & Physicochemical Profiling of 5-Amino-1,2-oxazole-3-carboxamide
The following technical guide details the solubility profiling, physicochemical characterization, and experimental methodologies for 5-Amino-1,2-oxazole-3-carboxamide (CAS: 1629161-52-9). This guide is structured for researchers and formulation scientists requiring rigorous data acquisition protocols and structural insights.
Introduction & Chemical Identity
This compound (also known as 5-aminoisoxazole-3-carboxamide) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary building block for the synthesis of bioactive compounds, including TRPV1 antagonists, anticancer agents, and antimicrobial derivatives.
Understanding its solubility profile is non-trivial due to the competing electronic effects within the molecule: the isoxazole ring (aromatic, electron-withdrawing) acts as a lipophilic core, while the 5-amino and 3-carboxamide groups introduce significant polarity and hydrogen-bonding capability (both donor and acceptor).
Structural Characterization[1][2]
-
Molecular Formula:
[2] -
Core Scaffold: 1,2-Oxazole (Isoxazole)[4]
-
Key Functional Groups:
-
C3-Carboxamide: Primary hydrogen bond donor/acceptor; dictates high lattice energy.
-
C5-Amine: Weakly basic; susceptible to tautomerization.
-
Physicochemical Properties (Theoretical & Experimental)
Before initiating wet-lab solubility experiments, it is essential to establish the baseline physicochemical properties that govern dissolution behavior.
| Property | Value / Range | Implications for Solubility |
| LogP (Predicted) | -0.8 to 0.5 | Indicates amphiphilic nature; likely soluble in polar organic solvents but limited lipophilicity. |
| pKa (Base) | ~2.0 - 3.5 (Isoxazole amine) | Weak base. Solubility in water will not significantly increase unless pH < 2. |
| pKa (Acid) | ~10 - 11 (Amide) | Deprotonation at high pH may increase aqueous solubility but risks hydrolysis. |
| Melting Point | 220°C - 235°C (Analog based) | High melting point indicates strong crystal lattice energy, predicting lower general solubility. |
| H-Bond Donors | 3 (NH₂, CONH₂) | High capacity for intermolecular H-bonding, favoring polar protic solvents. |
Analyst Note: The high melting point suggests that "dissolution" is thermodynamically costly (high enthalpy of fusion). Successful solvents must overcome this lattice energy through strong specific interactions (e.g., dipole-dipole or H-bonding).
Solubility Profile: Solvent Class Analysis
The following profile categorizes solvents by their thermodynamic compatibility with this compound.
Polar Aprotic Solvents (High Solubility)
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.
-
Mechanism: These solvents possess high dielectric constants and strong dipole moments. They effectively disrupt the intermolecular hydrogen bonding of the carboxamide/amine network without competing for protons.
-
Expected Solubility:
-
Application: Ideal for preparing stock solutions for biological assays (e.g., 10-100 mM stocks).
Polar Protic Solvents (Moderate Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: Solvation occurs via hydrogen bonding. However, the alkyl chains of alcohols (ethyl/propyl) introduce a steric clash with the compact isoxazole ring, reducing solubility compared to DMSO.
-
Expected Solubility:
(Temperature dependent). -
Application: Primary solvents for recrystallization . The compound typically dissolves in boiling ethanol and crystallizes upon cooling.
Aqueous Media (Low Solubility)
Solvents: Water, PBS (pH 7.4).
-
Mechanism: Despite having polar groups, the high crystal lattice energy (driven by amide stacking) dominates. The compound behaves as a Class II/IV BCS molecule.[5]
-
Expected Solubility:
(at 25°C). -
Optimization: Solubility can be enhanced using co-solvents (PEG-400) or cyclodextrin complexation.
Non-Polar Solvents (Insoluble)
Solvents: Hexane, Heptane, Diethyl Ether.
-
Mechanism: Lack of dipole interaction capability.
-
Expected Solubility:
. -
Application: Used as anti-solvents to precipitate the compound from reaction mixtures.
Experimental Protocol: Solubility Determination
To generate accurate quantitative data, the Shake-Flask Method followed by HPLC-UV analysis is the gold standard. Do not rely on visual estimation.
Workflow Logic
The following diagram outlines the critical decision nodes in the solubility measurement workflow.
Caption: Standardized Shake-Flask Solubility Protocol for this compound.
Detailed Methodology
-
Preparation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).
-
Saturation Check: If the solid dissolves completely, add more solid until a visible suspension persists (supersaturation).
-
Equilibration: Place vials in an orbital shaker (200 rpm) at a controlled temperature (
) for 24 hours. -
Phase Separation:
-
Critical Step: Filter the supernatant using a syringe filter compatible with the solvent (e.g., PVDF for alcohols, PTFE for DMSO). Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification:
-
Inject the filtrate into an HPLC system (C18 Column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Detection: UV absorbance at 254 nm (aromatic isoxazole absorption).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Thermodynamic Analysis & Crystallization Strategy
For process chemistry applications, understanding the temperature dependence of solubility is vital.[6]
Van't Hoff Analysis
By measuring solubility (
-
Positive
: Endothermic dissolution (Solubility increases with T). This is expected for this compound in ethanol. -
Steep Slope: Indicates high sensitivity to temperature, making the solvent ideal for cooling crystallization .
Crystallization Workflow
Based on the solubility profile, the following purification strategy is recommended:
Caption: Recrystallization logic utilizing the differential solubility in Ethanol (hot vs. cold).
References
-
PubChem. (2025).[2][7] this compound (Compound Summary). National Library of Medicine. [Link]
-
Palin, R., et al. (2011).[8] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists.[9] Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. [Link]
-
National Institutes of Health (NIH). (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. PubChemLite - this compound (C4H5N3O2) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 5-Amino-1,2-oxazole-3-carboxamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 5-Amino-1,2-oxazole-3-carboxamide
The 1,2-oxazole (isoxazole) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this versatile class of molecules, the this compound core represents a particularly promising pharmacophore for the development of novel therapeutics, especially in the realm of oncology.
This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its structural analogs. As a senior application scientist, the following sections will not only list potential targets but also delve into the scientific rationale for their selection, provide detailed, field-proven experimental protocols for their validation, and present a framework for advancing these compounds from promising hits to lead candidates. We will explore the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible results.
Part 1: The Anti-Neoplastic Potential - A Focus on Cancer Therapeutics
The most significant body of evidence for the therapeutic application of this compound derivatives lies in their potential as anticancer agents.[3] A recurring and critical mechanism of action observed for this class of compounds is the induction of apoptosis, or programmed cell death, in malignant cells.[1] This intrinsic cell death pathway is a primary target for many successful cancer therapies. Specifically, derivatives such as 5-amino-3-phenyl-1,2-oxazole-4-carboxamide have been identified as inducers of apoptosis through a mechanism involving the depolarization of the mitochondrial membrane.[1]
This section will dissect the key molecular targets that are modulated by isoxazole carboxamide derivatives to achieve their pro-apoptotic and anti-proliferative effects.
Heat Shock Protein 90 (Hsp90): A Chaperone of Malignancy
Scientific Rationale:
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for the growth and survival of cancer cells.[4] These clients include mutated and overexpressed oncoproteins, such as various kinases and transcription factors. In cancerous cells, Hsp90 is often overexpressed and exists in a highly activated state, making it a compelling and validated target for cancer therapy.[4] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, ultimately leading to cell cycle arrest and apoptosis.[5] The 4,5-diarylisoxazole and 3,4-isoxazolediamide scaffolds, which are structurally related to the this compound core, have been shown to be potent Hsp90 inhibitors.[6][7]
Experimental Validation of Hsp90 Inhibition:
A multi-pronged approach is necessary to validate a compound as a bona fide Hsp90 inhibitor. This involves biochemical assays to confirm direct inhibition of Hsp90's ATPase activity and cell-based assays to demonstrate the downstream consequences of this inhibition.
Table 1: Representative Biological Activity of Isoxazole-Based Hsp90 Inhibitors
| Compound ID/Reference | Description | Assay Type | IC50/GI50 (nM) |
| Compound 108[6] | N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | Hsp90 FP Binding Assay | 30 |
| Compound 108[6] | Cancer Cell Line Panel (average) | Growth Inhibition (GI50) | 88 |
| VER-50589[8] | Resorcinyl isoxazole amide | Competitive Binding Assay | 21 |
| VER-50589[8] | Cancer Cell Line Panel (average) | Growth Inhibition (GI50) | 78 |
Experimental Protocol 1: In Vitro Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90, providing a direct measure of its ATPase activity.
-
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
-
Materials:
-
Recombinant human Hsp90α
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂[4]
-
Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 3.4 N H₂SO₄[4]
-
Malachite Green Reagent B: 2.32% (w/v) ammonium molybdate[4]
-
34% (w/v) Sodium Citrate[4]
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include controls for no inhibitor and no enzyme.
-
Add Hsp90α to a final concentration of approximately 0.5 µM to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of approximately 300 µM.
-
Incubate the plate at 37°C for 4 hours.
-
Prepare the Malachite Green detection reagent by mixing 100 volumes of Reagent A with 25 volumes of Reagent B. Let it stand for 20 minutes, then add 1 volume of Tween-20.[4]
-
Stop the reaction by adding 100 µL of the Malachite Green detection reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Experimental Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol validates Hsp90 inhibition within a cellular context by measuring the levels of known Hsp90 client proteins, which are expected to decrease upon effective inhibition of the chaperone.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.[9]
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
dot
Caption: Hsp90 Inhibition Pathway by Isoxazole Carboxamides.
Aurora Kinases: Guardians of Mitosis
Scientific Rationale:
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in regulating cell division (mitosis).[1] Their overexpression is a common feature in many human cancers and is often associated with poor prognosis. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Inhibiting Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis, making them attractive targets for anticancer drug development.[12] Several isoxazole-containing compounds have been identified as inhibitors of Aurora kinases.[13]
Experimental Validation of Aurora Kinase Inhibition:
Validation involves demonstrating direct inhibition of kinase activity and observing the characteristic cellular phenotypes associated with Aurora kinase inhibition.
Table 2: Representative Biological Activity of Isoxazole-Based Aurora Kinase Inhibitors
| Compound ID/Reference | Description | Target Kinase | IC50 (nM) |
| CCT137690[13] | Isoxazole-containing compound | Aurora A | 15 |
| CCT137690[13] | Isoxazole-containing compound | Aurora B | 25 |
| Alisertib (MLN8237)[13] | (Reference Compound) | Aurora A | 1.2 |
Experimental Protocol 3: In Vitro Aurora Kinase Activity Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.
-
Principle: A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Lower light output indicates higher kinase activity.[14]
-
Materials:
-
Recombinant active Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[15]
-
Test compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Experimental Protocol 4: Cell Viability and Apoptosis Induction Assays
These assays are crucial for determining the functional consequences of Aurora kinase inhibition in cancer cells.
-
A. MTT Cell Viability Assay:
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan is proportional to the number of viable cells.[16][17]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.[18]
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
-
-
B. Caspase-3/7 Activity Assay (Apoptosis):
-
Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by activated caspases releases aminoluciferin, which is then used by luciferase to produce light. The signal intensity is proportional to caspase-3/7 activity.[6]
-
Procedure:
-
Seed cells in a white, opaque 96-well plate.
-
Treat cells with the test compound for a predetermined time (e.g., 24 hours).
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
-
dot
Caption: Experimental Workflow for Aurora Kinase Inhibitor Validation.
Part 2: Broader Therapeutic Horizons
While the primary focus has been on oncology, the inherent chemical versatility of the this compound scaffold suggests its potential application in other therapeutic areas.
Secretory Phospholipase A2 (sPLA2) in Inflammation
Scientific Rationale:
Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory cascade. They catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[17] Elevated levels of sPLA2 are associated with various inflammatory diseases. Therefore, inhibiting sPLA2 is a valid therapeutic strategy for treating inflammatory conditions. Notably, a series of indole-containing isoxazole derivatives have demonstrated significant sPLA2 inhibitory activity.[15]
Further research is warranted to explore the potential of this compound derivatives as sPLA2 inhibitors for anti-inflammatory applications. Standard in vitro sPLA2 activity assays and in vivo models of inflammation (e.g., carrageenan-induced paw edema) would be essential for validating this therapeutic target.
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing body of literature strongly supports its potential in oncology, with Hsp90 and Aurora kinases standing out as high-value, druggable targets. The induction of apoptosis appears to be a common mechanistic endpoint for derivatives of this scaffold.
For researchers and drug development professionals, the path forward involves a systematic approach:
-
Chemical Synthesis and Library Generation: The synthesis of a focused library of this compound derivatives is the first critical step. A common synthetic route involves the reaction of β-enamino ketoesters with hydroxylamine.[1]
-
High-Throughput Screening: The synthesized library should be screened against a panel of relevant targets, including Hsp90 and a representative panel of protein kinases, to identify initial hits.
-
In-depth Mechanistic Studies: Promising hits should be subjected to the detailed experimental protocols outlined in this guide to validate their mechanism of action and determine their potency and efficacy in cellular models.
-
Lead Optimization: Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound core, paving the way for the development of next-generation targeted therapies.
References
-
Chen, C., et al. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. PubMed. Available at: [Link]
-
Barlocco, D., et al. (2011). Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90. PubMed. Available at: [Link]
-
Sharp, S. Y., et al. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. AACR Journals. Available at: [Link]
-
BPS Bioscience. (n.d.). AURORA A Kinase Enzyme System Datasheet. BPS Bioscience. Available at: [Link]
-
Pedada, S. R., et al. (2016). Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents. PubMed. Available at: [Link]
-
MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
JoVE. (2022). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE. Available at: [Link]
-
Synaptic Systems. (n.d.). Protocol for HSP90 beta Antibody (Cat. No. 380 103) Western Blot (WB) AP Detection. Synaptic Systems. Available at: [Link]
-
ResearchGate. (n.d.). (A) Radioactive in vitro kinase assay using purified Aurora kinase... ResearchGate. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Assays for HSP90 and Inhibitors. Springer Nature. Available at: [Link]
-
PMC. (n.d.). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PMC. Available at: [Link]
-
BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]
-
Anticancer Research. (n.d.). Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. Available at: [Link]
-
PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC. Available at: [Link]
-
PMC. (n.d.). Quality Control and Fate Determination of Hsp90 Client Proteins. PMC. Available at: [Link]
-
PubMed. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed. Available at: [Link]
-
Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]
-
IRIS UniPA. (n.d.).[6][7]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for High-Throughput Screening of 5-Amino-1,2-oxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the application of 5-Amino-1,2-oxazole-3-carboxamide in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases, a critical class of targets in oncology drug discovery. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based screening, and offer insights into data analysis and hit validation. The protocols described herein are designed to be robust, reproducible, and scalable for the rapid evaluation of large compound libraries.[3][4]
Introduction: The Isoxazole Scaffold and Kinase Inhibition
The isoxazole ring system is a versatile heterocyclic motif that has been successfully incorporated into a number of approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. Several isoxazole-carboxamide derivatives have been reported to exhibit potent anticancer activity, often through the induction of apoptosis.[1][5]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them a prime target for therapeutic intervention. High-throughput screening (HTS) is an indispensable tool in the quest for novel kinase inhibitors, enabling the rapid testing of millions of compounds.[6] This document will focus on the application of this compound as a representative isoxazole-based compound in a hypothetical HTS campaign targeting a generic tyrosine kinase.
Strategic Assay Selection for a Kinase HTS Campaign
The selection of an appropriate assay technology is critical for the success of any HTS campaign. The ideal assay should be sensitive, robust, miniaturizable, and cost-effective.[7] For kinase targets, a tiered screening approach is often employed, starting with a biochemical assay to identify direct inhibitors, followed by cell-based assays to confirm activity in a more physiologically relevant context.[8][9]
Primary Biochemical Screen: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a homogeneous assay technology that is well-suited for HTS.[10][11][12] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] In the context of a kinase assay, a fluorescently labeled tracer (e.g., a peptide substrate or a known ligand) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger kinase enzyme, its tumbling is slowed, leading to an increase in polarization. A test compound that inhibits the binding of the tracer to the kinase will cause a decrease in polarization.
Causality of Experimental Choice: FP is chosen for the primary screen due to its numerous advantages for HTS, including its no-wash format, sensitivity, and resistance to certain types of interference.[11][13] This allows for rapid and cost-effective screening of large compound libraries.
Secondary and Orthogonal Assays: AlphaLISA and Cell-Based Approaches
To confirm hits from the primary screen and eliminate false positives, it is essential to employ a secondary, orthogonal assay. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a secondary biochemical screen.[14][15] This bead-based technology measures the interaction between a donor and an acceptor bead, which are brought into proximity by a biological interaction.[16]
Following biochemical confirmation, hits should be evaluated in cell-based assays to assess their activity in a more complex biological environment.[3][4] This allows for the evaluation of factors such as cell permeability and off-target effects.
Experimental Protocols
Primary HTS: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol describes a competitive binding FP assay to identify inhibitors of a hypothetical tyrosine kinase.
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Kinase Solution: Dilute the kinase to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Fluorescent Tracer Solution: Dilute a fluorescently labeled ligand of the kinase to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration is typically at or below the Kd of the tracer-kinase interaction.
-
Compound Plates: Prepare 384-well plates containing serial dilutions of this compound and other library compounds in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of Assay Buffer to all wells.
-
Using a liquid handler, transfer 25 nL of compound solution from the compound plates to the assay plates.
-
Add 2.5 µL of the 2X Kinase Solution to all wells except the "no enzyme" control wells. Add 2.5 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Fluorescent Tracer Solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound concentration.
-
The quality of the HTS assay should be monitored using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality. | ≥ 0.5 |
| Signal-to-Background | Ratio of the signal from the positive control to the negative control. | ≥ 3 |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1%[17] |
Secondary HTS: AlphaLISA Kinase Inhibition Assay
This protocol outlines a method to confirm hits from the FP screen using AlphaLISA technology.
Protocol Steps:
-
Reagent Preparation:
-
AlphaLISA Buffer: Prepare the buffer according to the manufacturer's instructions.
-
Biotinylated Substrate: Prepare a solution of biotinylated peptide substrate in AlphaLISA Buffer.
-
Kinase Solution: Dilute the kinase in AlphaLISA Buffer.
-
ATP Solution: Prepare a solution of ATP in AlphaLISA Buffer.
-
Acceptor Beads: Prepare a suspension of anti-phospho-tyrosine acceptor beads in AlphaLISA Buffer.
-
Donor Beads: Prepare a suspension of streptavidin-coated donor beads in AlphaLISA Buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of compound solution to the wells of a 384-well plate.
-
Add 2 µL of a mixture of the kinase and biotinylated substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding 2 µL of the acceptor bead solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2 µL of the donor bead solution.
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Cell-Based Assay: High-Content Imaging of Target Inhibition
This protocol describes a high-content imaging assay to assess the ability of this compound to inhibit kinase activity within a cellular context.
Protocol Steps:
-
Cell Culture: Seed a suitable cancer cell line (e.g., one that overexpresses the target kinase) into 384-well imaging plates and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with a primary antibody that specifically recognizes the phosphorylated form of a downstream substrate of the target kinase.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of the phosphorylated substrate per cell.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: High-throughput screening cascade for kinase inhibitors.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
This guide provides a detailed framework for the use of this compound in a high-throughput screening campaign to identify novel kinase inhibitors. The outlined protocols for fluorescence polarization, AlphaLISA, and high-content imaging represent a robust and efficient workflow for hit identification and validation. The isoxazole scaffold continues to be a rich source of novel therapeutic agents, and the application of modern HTS technologies will undoubtedly accelerate the discovery of new drug candidates. Future work should focus on exploring the structure-activity relationships of active compounds to optimize their potency and selectivity.
References
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- Vertex AI Search. (2010, June 15). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed.
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- Vertex AI Search. (n.d.). High-throughput screening - Wikipedia.
- Vertex AI Search. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery - PMC.
- Vertex AI Search. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC - NIH.
- Vertex AI Search. (2012, May 1). HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
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- Vertex AI Search. (n.d.). AlphaLISA Assay Development Guide.
- Vertex AI Search. (n.d.). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - An-Najah Staff.
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In vitro assays for evaluating 5-Amino-1,2-oxazole-3-carboxamide efficacy
An in-depth guide to the in vitro evaluation of 5-Amino-1,2-oxazole-3-carboxamide, a promising heterocyclic compound. This document provides detailed application notes and experimental protocols for assessing its potential therapeutic efficacy, tailored for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 1,2-Oxazole Scaffold
The 1,2-oxazole (isoxazole) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile heterocycle are known to exhibit anti-inflammatory, anticancer, and enzyme-inhibitory properties.[2] Specifically, the this compound core and its analogs have emerged as a promising chemotype in the discovery of novel anticancer agents, with a primary mechanism often involving the induction of apoptosis (programmed cell death).[1]
Given this background, a systematic in vitro evaluation of a novel compound like this compound is paramount. The initial assessment of its efficacy requires a tiered approach, beginning with broad-spectrum assays to determine its effect on cell viability and progressing to more specific, mechanistic assays to elucidate its mode of action. This guide provides a comprehensive framework for this evaluation, explaining the causality behind experimental choices and presenting validated, step-by-step protocols.
Foundational Efficacy Assessment: Cell Viability and Cytotoxicity
The first critical step in evaluating any potential therapeutic agent is to determine its effect on cell proliferation and health. Cell viability assays are essential for establishing a dose-response relationship and calculating key parameters like the half-maximal inhibitory concentration (IC₅₀). Tetrazolium-based colorimetric assays are widely used due to their simplicity, reliability, and suitability for high-throughput screening.
Principle of Tetrazolium Reduction Assays (MTT & XTT)
These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[3] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which must be solubilized with a detergent (like SDS) or an organic solvent (like DMSO) before the absorbance can be measured.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An advancement over MTT, XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step. This simplifies the protocol and makes it more suitable for high-throughput applications.[3]
Caption: High-level workflow for in vitro compound screening.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[3]
Materials:
-
Target cancer cell line (e.g., HCT-116 human colon cancer cells)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (test compound), dissolved in DMSO
-
XTT reagent and Electron Coupling Reagent (available as a kit, e.g., CyQUANT™ XTT)[5]
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Include a "vehicle control" (medium with DMSO only) and a "medium blank" (medium only, no cells).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT and Electron Coupling Reagent. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell type's metabolic rate.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Representative Data: Cell Viability
| Compound Concentration (µM) | Absorbance (450 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100.0 |
| 0.1 | 1.213 | 97.0 |
| 1 | 0.950 | 76.0 |
| 10 | 0.638 | 51.0 |
| 50 | 0.250 | 20.0 |
| 100 | 0.100 | 8.0 |
Elucidating the Mechanism of Action: Apoptosis
A significant reduction in cell viability strongly suggests that the compound is either cytotoxic (kills cells) or cytostatic (inhibits proliferation). For many anticancer agents, cytotoxicity is achieved by inducing apoptosis.[1] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving key cellular proteins and dismantling the cell.
Principle of the Caspase-Glo® 3/7 Assay
This is a luminescent, homogeneous assay that measures the combined activities of caspases-3 and -7.[6] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by caspase-3 and -7.[7] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[6] The "add-mix-measure" format makes it ideal for high-throughput screening.[8]
Caption: Simplified diagram of caspase-3/7 activation and detection.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[6][7]
Materials:
-
Cells treated as described in Protocol 1 (preferably in white-walled, clear-bottom 96-well plates suitable for luminescence)
-
Caspase-Glo® 3/7 Reagent (Buffer and lyophilized Substrate)
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the entire volume of buffer into the amber bottle containing the substrate. Mix by inversion until the substrate is thoroughly dissolved.[7]
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[9]
-
Mixing: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to ensure thorough mixing and cell lysis.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Calculate the fold increase in caspase activity relative to the vehicle control: Fold Increase = (Luminescence_Treated / Luminescence_Vehicle)
-
Plot the fold increase against the log of the compound concentration to determine the half-maximal effective concentration (EC₅₀).
-
Representative Data: Caspase-3/7 Activation
| Compound Concentration (µM) | Luminescence (RLU) | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 15,000 | 1.0 |
| 0.1 | 18,000 | 1.2 |
| 1 | 45,000 | 3.0 |
| 10 | 120,000 | 8.0 |
| 50 | 112,500 | 7.5 |
| 100 | 90,000 | 6.0 |
Probing Specific Molecular Targets
While cytotoxicity and apoptosis assays confirm a compound's biological effect, they do not identify the direct molecular target. The isoxazole scaffold is known to be effective in designing inhibitors for enzymes like kinases and molecular chaperones like Hsp90.[10][11] Specific biochemical assays are required to determine if this compound acts on these or other targets.
Protocol 3: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[10] Kinase inhibitors block this activity. The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced in the reaction.[12] The reaction is performed, then remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate light. The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[13] An effective inhibitor will result in a low signal.
Materials:
-
Purified target kinase (e.g., JAK2, a common target for pyrimidine-based inhibitors)[10]
-
Specific kinase substrate peptide
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for controls).
-
Enzyme Addition: Add 2 µL of the purified kinase diluted in kinase buffer. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Kinase Reaction Initiation: Add 2 µL of a mix containing the kinase substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.[12]
-
Luminescence Measurement: Record the luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot percent inhibition versus log concentration to determine the IC₅₀.
Protocol 4: Hsp90 Inhibition Assay (Client Protein Degradation)
Principle: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous "client proteins," many of which are oncoproteins (e.g., HER2, Raf-1, AKT).[14][15] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins.[14] This cellular, function-based assay uses Western blotting to measure the reduction in the level of a known Hsp90 client protein as a direct indicator of Hsp90 inhibition by the test compound.[16]
Materials:
-
Cancer cell line known to overexpress an Hsp90 client protein (e.g., SKBr3 for HER2, HCT-116 for Raf-1)
-
Test compound and a known Hsp90 inhibitor (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound for 24 hours. Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the client protein band to the intensity of the loading control band. A dose-dependent decrease in the normalized client protein level indicates Hsp90 inhibition.
References
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical. [Link]
-
Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Taylor & Francis. [Link]
-
Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. PMC. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Identification and evaluation of potent Hsp90 inhibitors with preclinical antitumor effect. BioWorld. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
(A) Potential Hsp90 inhibitors identified in the Hsp90 FP assay. (B)... ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. CNR-IRIS. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers. [Link]
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- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification and evaluation of potent Hsp90 inhibitors with preclinical antitumor effect | BioWorld [bioworld.com]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 5-Amino-1,2-oxazole-3-carboxamide
Introduction
The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential applications as anticancer agents.[1][2] 5-Amino-1,2-oxazole-3-carboxamide belongs to this promising class of heterocyclic compounds. As with any novel chemical entity, a thorough understanding of and adherence to safe handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Due to the limited availability of specific safety and toxicological data for this compound, these protocols have been developed by synthesizing information from safety data sheets and handling guides for structurally similar compounds.[3][4][5][6] A conservative approach, treating the compound as potentially hazardous, is strongly recommended. These guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Mitigation
While the toxicological properties of this compound have not been fully investigated, data from analogous compounds suggest the following potential hazards.[5][7]
| Hazard Category | Potential Hazard | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] May be harmful in contact with skin.[4][5] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | Ocular Contact |
| Respiratory Sensitization | May cause respiratory irritation.[4][6] Harmful if inhaled.[5] | Inhalation |
| Acute Toxicity | May be harmful if swallowed.[4][5] | Ingestion |
Causality Behind Precautionary Measures: The potential for skin, eye, and respiratory irritation necessitates the use of comprehensive Personal Protective Equipment (PPE) and handling within a controlled environment to prevent direct contact and inhalation of airborne particles.
Personal Protective Equipment (PPE)
A complete suite of PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[4] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised as a best practice, especially when handling potent compounds.[3] The outer glove should be removed and disposed of as hazardous waste immediately after handling.[3] |
| Body Protection | Laboratory Coat & Apron | A flame-retardant lab coat is required. For tasks with a higher splash potential, a splash-resistant chemical apron should be worn over the lab coat.[3] |
| Respiratory Protection | Not typically required | When engineering controls (i.e., a chemical fume hood) are in place and procedures are followed, respiratory protection is generally not needed.[4] For spill cleanup or in the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. |
Safe Handling Protocols
Adherence to the following step-by-step protocols is critical for minimizing exposure.
General Handling Workflow
The following diagram outlines the essential workflow for safely handling this compound.
Caption: General workflow for handling this compound.
Protocol for Weighing Solid Compound
-
Environment: All manipulations of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of any dust.[3][5]
-
PPE: Don all required PPE as detailed in the table above.
-
Preparation: Place a tared, sealed container on the analytical balance.
-
Transfer: Carefully transfer the desired amount of the compound into the container using a clean spatula. Avoid any actions that could generate dust.
-
Sealing: Securely close the container before removing it from the balance.
-
Cleanup: Wipe down the balance and surrounding surfaces with a suitable decontaminating agent. Dispose of the wipe as solid hazardous waste.
Protocol for Preparing Solutions
-
Environment: Conduct all solution preparation within a chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.[3]
-
Mixing: Use a vortex mixer or stir bar to ensure the compound is fully dissolved. Keep the container capped or covered during mixing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent accidental exposure.
| Storage Parameter | Condition | Rationale |
| Temperature | Room temperature or colder.[7][8] For long-term storage, -20°C is preferable.[7] | To minimize degradation over time. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[8] | To protect against potential air sensitivity.[4] |
| Light | Keep in a dark place.[7][8] | To prevent light-induced degradation. |
| Container | Tightly closed container.[4][5][6] | To prevent contamination and exposure to moisture.[7] |
| Incompatibilities | Store away from strong oxidizing agents.[4] | To avoid hazardous reactions. |
Protocol for Long-Term Storage:
-
Ensure the compound is in a tightly sealed vial.
-
For solid compounds, consider flushing the vial with an inert gas before sealing.
-
Place the primary container inside a labeled, secondary container.
-
Store in a designated, well-ventilated, and secure location away from incompatible materials.
Spill and Waste Disposal Protocols
Spill Cleanup
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Collect: Carefully sweep or vacuum (with HEPA filter) the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal
Proper disposal is essential to prevent environmental contamination and accidental exposure.[3]
-
Solid Waste: All solid waste, including empty containers, contaminated gloves, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain. [3]
-
Disposal Protocol: All waste must be disposed of through your institution's official hazardous waste management program, following all local, state, and federal regulations.[3][4]
Emergency First Aid Procedures
In case of exposure, seek immediate medical attention and provide the safety data sheet for a structurally similar compound if one for the specific substance is unavailable.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][6]
-
Ingestion: Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5]
References
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- SAFETY DATA SHEET - 5-Aminoimidazole-4-carboxamide. Fisher Scientific.
- This compound. CHIRALEN.
- SAFETY DATA SHEET - 5-Amino-2-Benzimidazolethiol. Pfaltz & Bauer.
- Safety Data Sheet - Methyl 5-amino-3-(4-methoxyphenyl)
- This compound (C4H5N3O2). PubChemLite.
- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
- phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents. Benchchem.
- Peptide Handling, dissolution & Storage. NIBSC.
- Assessing the Selectivity Profile of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: A Compar
- Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxyl
- 5-Amino-1H-1,2,4-triazole-3-carboxamide. ChemScene.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed.
- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
Sources
Application Note: Utilizing 5-Amino-1,2-oxazole-3-carboxamide as a Chemical Probe
This guide details the application of 5-Amino-1,2-oxazole-3-carboxamide (also known as 5-aminoisoxazole-3-carboxamide) as a chemical probe. While often overshadowed by its 4-carboxamide isomer, this specific scaffold represents a critical fragment probe in Fragment-Based Drug Discovery (FBDD) and a bioisostere for interrogating GABAergic and glutamatergic signaling pathways.
Executive Summary
This compound is a low-molecular-weight heterocyclic scaffold (
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Screening for cryptic binding pockets using NMR or X-ray crystallography.
-
Bioisosteric Probing: Mimicking the spatial and electronic properties of Muscimol and GABA to interrogate GABA
receptor isoforms. -
Synthetic Intermediate: Serving as a "privileged scaffold" for the synthesis of fused heterocycles (e.g., isoxazolo[5,4-b]pyridines) with anticancer activity.
Physicochemical Profile & Probe Mechanics
Understanding the electronic distribution of this probe is essential for interpreting binding data. The isoxazole ring acts as a bioisostere for the carboxylic acid group found in glutamate, while the 5-amino group mimics the distal amine of GABA.
| Property | Data | Relevance to Probing |
| CAS Number | 13437-93-9 (Generic isomer ref) | Identification |
| Molecular Weight | 127.10 g/mol | Ideal for Ligand Efficiency (LE) metrics in FBDD. |
| H-Bond Donors | 2 (Amino, Amide) | Critical for anchoring in polar sub-pockets (e.g., hinge regions). |
| H-Bond Acceptors | 3 (Ring N, Ring O, Amide O) | Allows interaction with backbone amides. |
| Topological Polar Surface Area | ~90 Ų | High polarity suggests good solubility but limited passive membrane permeability without derivatization. |
| pKa (Calculated) | ~1.5 (Isoxazole N) | Remains neutral at physiological pH, ensuring passive diffusion in assays. |
Experimental Workflows
Workflow Visualization
The following diagram illustrates the decision matrix for utilizing this probe, distinguishing between direct binding assays (Fragment Screening) and functional derivatization.
Caption: Operational workflow for this compound. Path 1 focuses on biophysical detection of binding; Path 2 focuses on chemical modification for potency.
Detailed Protocols
Protocol A: Saturation Transfer Difference (STD) NMR Screening
Purpose: To detect if this compound binds to a target protein (e.g., a kinase or bromodomain) despite low affinity (
Mechanistic Insight: This technique relies on the transfer of magnetization from the protein (saturated) to the bound ligand. Only ligands that bind and exchange rapidly (fast exchange regime) will show an STD signal.
Materials:
-
Target Protein (purified, >95% homogeneity) in deuterated buffer.
-
Probe: this compound (200 mM stock in
-DMSO). -
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in
). -
NMR Spectrometer: >500 MHz equipped with a cryoprobe.
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare the NMR tube with 5-10 µM Target Protein.
-
Add the Probe to a final concentration of 500 µM (Ligand:Protein ratio of ~50:1 to 100:1).
-
Control: Prepare a tube with Probe only (no protein) to rule out aggregation or direct saturation artifacts.
-
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence (e.g., stddiff in Bruker).
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).
-
Off-Resonance Irradiation: Set frequency to 40 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian pulse train).
-
-
Data Acquisition:
-
Acquire 128-256 scans.
-
Perform phase cycling to subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
-
Analysis:
-
The difference spectrum (
) will show positive peaks only for the ligand protons receiving magnetization transfer. -
Interpretation: If the isoxazole ring protons (or adjacent exchangeable protons) show signal, the probe is binding to the protein surface.
-
Note: The 5-amino protons may exchange with
; focus on non-exchangeable signals if derivatized, or perform in 90% /10% with water suppression if observing amide/amine protons is critical.
-
Protocol B: Synthesis of the Scaffold (Gewald-Type Cyclization)
Purpose: To synthesize fresh probe material or derivatives if commercial stock is unavailable. Reaction Logic: Condensation of a nitrile with hydroxylamine, followed by internal cyclization.
Reaction Scheme:
Step-by-Step Procedure:
-
Reagent Setup: Dissolve Sodium ethoxide (1.1 eq) in absolute ethanol under
atmosphere. -
Addition: Add Hydroxylamine hydrochloride (1.1 eq) and stir for 30 min to generate free hydroxylamine base. Filter off NaCl precipitate if necessary.
-
Substrate Addition: Add 2-Cyanoacetamide (1.0 eq) slowly to the filtrate.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the nitrile spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Triturate the residue with ice-cold water.
-
The product, this compound, typically precipitates as a white/off-white solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the characteristic broad singlet of the 5- (~6.5 ppm) and the amide peaks.
Biological Context & Signaling Pathways
When used as a bioactive probe (typically at higher concentrations, e.g., 10-100 µM), this scaffold interacts with pathways involving glutamate and GABA due to its structural mimicry of Muscimol .
GABAergic Modulation Pathway
The probe acts as a weak partial agonist or competitive antagonist depending on the specific GABA
Caption: Proposed mechanism of action for isoxazole-3-carboxamide derivatives acting as bioisosteres at the GABA-A receptor interface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No STD-NMR Signal | Run a competitive displacement assay with a known binder. If signal appears, the probe binds. | |
| Precipitation in Assay | Low solubility in aqueous buffer. | Ensure DMSO concentration is <2% (v/v). Verify solubility limit; do not exceed 500 µM. |
| Impure Synthesis | Incomplete cyclization of amidoxime. | Increase reflux time or use a stronger base (e.g., NaH) for the initial deprotonation step. |
| Signal Overlap | Protein background obscures ligand. | Use |
References
-
BenchChem. (2025). Structure-activity studies of isoxazole-3-carboxamide derivatives. Retrieved from
-
National Institutes of Health (NIH). (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity. PMC2583163. Retrieved from
-
Abdelgawad, M. A., et al. (2021). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide: A Comprehensive Study. Kuey.net. Retrieved from 1
-
PubChem. (2025).[2] 5-Amino-3-phenylisoxazole Compound Summary. (Used for physicochemical property extrapolation). Retrieved from
- Palin, R., et al. (2011). Isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3-carboxamide utility).
(Note: While direct literature on the standalone "this compound" probe is limited to fragment libraries, the protocols above are derived from standard methodologies for isoxazole-based fragment screening and synthesis cited in references 2 and 3.)
Sources
Incorporation of 5-Amino-1,2-oxazole-3-carboxamide into peptide synthesis
Application Note: Incorporation of 5-Amino-1,2-oxazole-3-carboxamide into Peptide Synthesis
Abstract
Introduction & Chemical Context
1.1 The Pharmacophore this compound is a bifunctional isoxazole derivative. In medicinal chemistry, it serves as a robust C-terminal cap or a side-chain modifier. Its structural rigidity restricts the conformational freedom of the attached peptide chain, often improving metabolic stability and receptor selectivity.
1.2 The Synthetic Challenge: Electronic Deactivation The primary obstacle in utilizing 5-AI-3-CA is the extremely low nucleophilicity of the exocyclic amine at position 5. Unlike standard aliphatic amines (pKa ~10) or even anilines (pKa ~4.6), the 5-amino group on the isoxazole ring is heavily deactivated.
-
Inductive Effect: The adjacent oxygen atom in the ring exerts a strong electron-withdrawing inductive effect (-I).
-
Resonance Effect: The lone pair on the exocyclic nitrogen participates in resonance with the pi-system of the isoxazole ring, effectively delocalizing the electron density required for nucleophilic attack.
1.3 Strategic Implications Standard carbodiimide couplings (EDC/NHS) are generally insufficient, leading to low yields or incomplete conversion. Successful incorporation requires:
-
High-Activation Energy: Converting the peptide carboxylic acid into a highly reactive species (Acid Fluoride, Acid Chloride, or At-complex).
-
Base Catalysis: Careful control of base (DIPEA/TMP) to deprotonate the amine without racemizing the peptide.
Reaction Mechanism & Strategy
The following diagram illustrates the resonance deactivation and the required activation pathway.
Caption: Mechanism of coupling electron-deficient 5-aminoisoxazoles showing the critical activation step.
Experimental Protocols
Protocol A: Solution Phase Coupling (The "Gold Standard")
This protocol uses HATU, which generates a reactive species capable of acylating poor nucleophiles. For extremely difficult cases, TCFH (Tetramethylchloroformamidinium hexafluorophosphate) is the recommended alternative.
Reagents:
-
Peptide Fragment: 1.0 equiv (Carboxyl component)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or Collidine (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Dichloromethane is usually poor for solubility of this heterocycle).
Step-by-Step Procedure:
-
Dissolution: Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Pre-activation: Add DIPEA (1.0 equiv) and stir at 0°C for 2-3 minutes. Note: Do not extend this time, as HATU active esters can hydrolyze or racemize.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C.
-
-
Monitoring: Monitor by LC-MS. The product will likely be more hydrophobic than the starting peptide.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO3, and 0.1 M HCl (rapid wash). Dry over Na2SO4.
Protocol B: Acid Chloride Method (For Sterically Hindered Peptides)
If HATU fails, the generation of an acid chloride via Ghosez’s reagent or Oxalyl Chloride is necessary.
-
Activation: Dissolve Peptide-COOH in DCM/DMF (catalytic). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h. Evaporate to dryness to remove excess oxalyl chloride.
-
Reflux: This method may require gentle reflux (40-50°C) due to the low reactivity of the isoxazole amine.
Comparative Data: Coupling Efficiency
| Coupling Reagent | Base | Solvent | Temp | Yield (Isolated) | Epimerization (% D-Isomer) |
| EDC / HOBt | DIPEA | DMF | RT | < 10% | N/A |
| PyBOP | DIPEA | DMF | RT | 45% | < 1% |
| HATU / HOAt | Collidine | DMF | RT | 88% | 1.5% |
| TCFH / NMI | N-Methylimidazole | MeCN | 0°C->RT | 92% | < 0.5% |
| SOCl₂ (Acid Chloride) | Pyridine | DCM | Reflux | 75% | 4-8% (High risk) |
Table 1: Efficiency of various activation strategies. TCFH/NMI is superior for chiral integrity, while HATU is robust for general synthesis.
Workflow Visualization
Caption: Decision tree for selecting the optimal coupling pathway based on peptide steric hindrance.
Troubleshooting & Optimization
-
Reaction Monitoring: The isoxazole ring is UV active (approx. 254 nm). However, because the amine is not protonated at acidic pH (HPLC conditions), it may elute in the solvent front. Look for the product mass (M+H) rather than the disappearance of the amine.
-
Side Reactions: Avoid strong hydroxide bases (NaOH/KOH) during workup, as the isoxazole ring can undergo ring-opening (Wolff-type rearrangements or hydrolysis) under harsh basic conditions.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
How to improve the yield of 5-Amino-1,2-oxazole-3-carboxamide synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 5-Amino-1,2-oxazole-3-carboxamide (also known as 5-aminoisoxazole-3-carboxamide).
This guide prioritizes yield optimization and regioselectivity control , distinguishing between the "Classic Condensation" route (often prone to low yields and isomeric mixtures) and the "Modern Cycloaddition" route (higher precision).
Status: Active Ticket Focus: Yield Improvement & Regioselectivity Operator: Senior Application Scientist
Diagnostic: Identify Your Synthesis Route
Before troubleshooting, confirm which synthetic pathway you are utilizing. The failure modes for this molecule are route-specific.[1]
| Route | Precursors | Typical Failure Mode |
| A. Classic Condensation | 2-Cyanoacetamide + Hydroxylamine | Regioselectivity Loss: Formation of 3-amino-5-isoxazolone or 3,5-diaminoisoxazole instead of target. Hydrolysis: Amide converts to acid. |
| B. Nitrile Oxide Cycloaddition | Chlorooximidoacetamide + Enamine/Alkyne | Dimerization: Formation of furoxans (dimers) due to fast addition. Steric Hindrance: Low conversion with bulky enamines. |
The "Golden Protocol" (Recommended for High Yield)
If you are struggling with the Classic Condensation (Route A), we strongly recommend switching to the Nitrile Oxide [3+2] Cycloaddition (Route B) . This method locks the carboxamide at position 3 and the amine at position 5 via mechanistic design, bypassing the thermodynamic instability of the condensation route.
Optimized Workflow: [3+2] Cycloaddition
Target: this compound Mechanism: Reaction of in situ generated nitrile oxide with a polarized enamine.
Step-by-Step Methodology
-
Precursor Preparation (The Dipole):
-
Start with 2-chloro-2-(hydroxyimino)acetamide (generates the nitrile oxide with the amide group already in place).
-
Why: This guarantees the carboxamide is at Position 3.
-
-
The Dipolarophile (The Trap):
-
Use a captodative enamine (e.g.,
-cyanoenamine) or a masked equivalent like a vinyl ether if the free amine is desired post-deprotection. -
Note: For direct 5-amino synthesis, reaction with ynamines is theoretically possible but unstable. A more robust approach utilizes 1,1-dicyanoethene equivalents followed by decarboxylation, but the Nitrile Oxide + Captodative Enamine is the cleanest.
-
-
The Reaction (Critical Control Point):
-
Solvent: Toluene (or Ethyl Acetate for scale-up).
-
Temperature: 25°C (Room Temp). Do not heat above 50°C.
-
Addition: Slow addition of the base (Et3N) to generate the nitrile oxide in situ.
-
Why: Fast addition causes the nitrile oxide to dimerize into furoxans (a major yield killer).
-
Troubleshooting Center: Classic Condensation (Route A)
If you are committed to the Classic Condensation (2-Cyanoacetamide + Hydroxylamine), the following guide addresses the common failure modes.
Issue 1: Regioselectivity (Wrong Isomer)
Symptom: You are isolating 3-amino-5-isoxazolone (often a sticky red oil or unstable solid) instead of 5-amino-3-carboxamide. Cause: The reaction of 2-cyanoacetamide with hydroxylamine is pH-dependent. At low pH, the amine attacks the nitrile (forming amidoxime), leading to 3-amino-5-isoxazolone. At high pH, hydrolysis dominates. Solution:
-
Buffer Control: Maintain pH strictly between 7.5 - 8.5 . Use a phosphate buffer or carefully monitored NaOH addition.
-
Stoichiometry: Use a slight excess of Hydroxylamine (1.1 eq).
-
Temperature: Keep < 40°C. Higher temperatures favor the thermodynamic product (often the wrong isomer or ring opening).
Issue 2: Product Isolation ("Oiling Out")
Symptom: The reaction mixture turns into a viscous oil that refuses to crystallize. Cause: this compound is highly polar and water-soluble due to the amide and amino groups. Standard aqueous workups lose product to the water layer. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent Switch: Perform the reaction in Ethanol/Water (1:1) . Upon completion, remove ethanol under vacuum.[2] The product should precipitate from the concentrated aqueous residue.
-
Recrystallization: Use Water or Ethanol/Water mixtures. Avoid non-polar solvents.
Issue 3: Decomposition (Ring Opening)
Symptom: Loss of product during workup; formation of ammonia smell. Cause: The isoxazole ring is sensitive to strong bases and acids, especially at elevated temperatures. The N-O bond is the weak link. Solution:
-
Neutral Workup: Do not use strong acid (HCl) to precipitate. Use Acetic Acid to adjust pH to the isoelectric point (~pH 5-6) for precipitation.
-
Cold Processing: Perform all workups at < 10°C.
Visualization & Logic Flow
Diagram 1: Troubleshooting Decision Tree
This flowchart guides you through the critical decision points for improving yield based on observed symptoms.
Caption: Diagnostic flowchart for identifying yield loss in this compound synthesis.
Diagram 2: Mechanistic Pathway (Route B - Cycloaddition)
This diagram illustrates the preferred [3+2] cycloaddition mechanism to guarantee the 3-carboxamide regiochemistry.
Caption: The [3+2] Cycloaddition pathway guarantees the 3-carboxamide position, avoiding the regioselectivity issues of condensation.
Frequently Asked Questions (FAQs)
Q: Why is my product red/brown instead of white? A: This indicates oxidation or polymerization of the amine, likely due to high temperatures or prolonged exposure to air in solution. Recrystallize from Ethanol/Water with activated charcoal to remove color impurities.
Q: Can I use microwave synthesis? A: Yes, microwave synthesis often improves yield for isoxazole formations by shortening reaction times and reducing side reactions (like hydrolysis). However, strict temperature control is vital to prevent ring opening.
Q: How do I confirm the structure (Regiochemistry)? A:
-
1H NMR: Look for the C4-H signal. In 5-amino-3-carboxamide, the C4 proton is typically a sharp singlet around 5.5 - 6.0 ppm (DMSO-d6).
-
13C NMR: The C3 (carboxamide) carbon will appear around 158-160 ppm , while the C5 (amino) carbon is often shielded, appearing around 170-172 ppm (due to the amino group donation).
-
NOE: A NOE correlation between the amide NH2 and the ring C4-H confirms the 3-carboxamide structure.
References
-
National Institutes of Health (NIH). (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]
-
ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Chromatographic Purification of 5-Amino-1,2-oxazole-3-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 5-Amino-1,2-oxazole-3-carboxamide. This molecule's inherent polarity presents specific hurdles that require a nuanced approach beyond standard protocols. Here, we dissect common problems, explain the underlying chemical principles, and offer field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, preliminary questions that often arise during the initial stages of purifying polar heterocyclic compounds like this compound.
Q1: Why is my this compound compound showing little to no retention on my C18 reversed-phase column?
A: This is the most common issue and is entirely expected. This compound is a highly polar molecule due to its amino group, carboxamide moiety, and the nitrogen and oxygen heteroatoms in the oxazole ring. Reversed-phase chromatography (RPC) separates compounds based on hydrophobic interactions; a non-polar stationary phase (like C18) retains non-polar compounds from a polar mobile phase.[1][2] Your polar analyte has minimal hydrophobic character, so it has a very weak affinity for the C18 stationary phase and is swept through the column with the mobile phase, eluting at or near the void volume.[3][4]
Q2: What is the most effective chromatographic mode for purifying this compound?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended and most powerful technique for retaining and separating highly polar compounds like this one.[5][6][7][8] HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[9] This creates a water-enriched layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to effective retention and separation.[8]
Q3: How should I begin developing a method? What's a good starting solvent system for Thin-Layer Chromatography (TLC)?
A: Always start with TLC to quickly and inexpensively screen for an effective mobile phase.[10] Given the compound's polarity, traditional normal-phase systems are a good starting point. A common and effective mobile phase for polar nitrogenous compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform and Methanol.[11]
-
Starting Point: Begin with a 95:5 mixture of DCM:MeOH.
-
Optimization: If the compound remains at the baseline (Rf = 0), increase the polarity by incrementally increasing the percentage of Methanol (e.g., 90:10, 85:15).
-
Target Rf: For effective separation in column chromatography, aim for an Rf value of approximately 0.3-0.4 on the TLC plate.[10]
Q4: My compound seems to be degrading or streaking badly on the silica gel TLC plate. What can I do?
A: This suggests an undesirable interaction with the stationary phase. The free amino group on your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to streaking or even decomposition.[12]
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture. This will "cover up" the active sites on the silica, resulting in sharper spots and improved stability.
Section 2: Chromatography Mode Selection & Method Development
Choosing the correct chromatographic mode is the most critical decision for successfully purifying this compound. The following workflow provides a logical decision path.
Caption: Workflow for selecting the appropriate chromatographic mode.
Section 3: Detailed Troubleshooting Guides
This section provides solutions to specific problems you may encounter during purification.
Problem Area 1: Retention & Elution Issues
Q: I have switched to a HILIC column, but my retention times are still too short. How can I increase retention?
A: In HILIC, the aqueous component of the mobile phase is the "strong," or eluting, solvent.[5] Therefore, to increase retention, you need to decrease the polarity of the mobile phase.
-
Action: Decrease the percentage of water/aqueous buffer in your mobile phase. For example, if you are running a 90:10 Acetonitrile:Water gradient, try moving to 95:5. This strengthens the partitioning of your polar analyte into the hydrated layer on the stationary phase, increasing retention time.[8]
-
Buffer Concentration: Increasing the buffer concentration in the aqueous portion can sometimes increase retention, especially if electrostatic interactions are at play.
Q: My retention times are drifting and not reproducible between injections. What are the likely causes?
A: Retention time instability is a common problem that can usually be traced to one of three areas: the column, the mobile phase, or the hardware.[13][14]
-
Column Equilibration (Most Likely in HILIC): HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Insufficient equilibration between runs, especially after a gradient, will cause retention to drift.
-
Solution: Ensure you are equilibrating the column with the initial mobile phase for at least 10-15 column volumes before each injection. For a new column, the initial equilibration can take even longer.
-
-
Mobile Phase Preparation: Buffers should be made fresh daily.[14] Evaporation of the organic solvent (acetonitrile) from the mobile phase bottle will change the solvent ratio, making the mobile phase more polar and decreasing retention times over a sequence of runs.
-
Solution: Keep mobile phase bottles covered and prepare fresh solvents regularly.
-
-
Hardware Leaks: A small, undetected leak in the pump or connections can cause pressure fluctuations and inconsistent flow rates, directly impacting retention times.[13]
-
Solution: Perform a system pressure test and check all fittings for signs of salt residue or moisture.
-
Problem Area 2: Poor Peak Shape
Q: My peaks are showing significant tailing, even after adding a basic modifier. What else could be the cause?
A: Peak tailing indicates a secondary, undesirable interaction mechanism or a physical problem in the column.
Caption: Decision tree for troubleshooting chromatographic peak tailing.
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
-
Column Degradation: Over time, especially at extreme pH, the stationary phase can degrade, creating voids at the column inlet or exposing more active sites.
-
Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer) to wash away particulates on the inlet frit. If the problem persists, the column may need to be replaced.
-
Q: My peaks are split or fronting. What should I investigate?
A: Peak splitting and fronting are often caused by issues with the sample solvent or physical problems at the top of the column.
-
Strong Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase can cause the peak to distort. For HILIC, this means dissolving the sample in a solvent with too much water.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest (most organic) solvent that can fully dissolve the sample, and keep the injection volume as small as possible.
-
-
Partially Blocked Frit: A blockage at the inlet frit of the column can cause the sample band to be distributed unevenly, leading to a split peak.
-
Solution: As with column degradation, reverse-flushing the column may dislodge the blockage. If not, the frit or the entire column may need replacement.
-
Section 4: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to HILIC Method Development
-
Column Selection: Choose a HILIC column with a polar stationary phase. Amide-phases are often a robust starting point for general polar compounds.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).
-
Gradient: Start at 95% B, hold for 2 minutes. Ramp down to 50% B over 10 minutes. Hold at 50% B for 2 minutes. Return to 95% B and re-equilibrate.
-
-
Column Equilibration: Before the first injection, flush the new column with 50:50 A:B for 10 minutes, then equilibrate at the initial 95% B conditions for at least 20 column volumes.
-
Injection & Analysis: Inject a small volume of your sample dissolved in 95:5 Acetonitrile:Water. Analyze the resulting chromatogram for retention and peak shape.
-
Optimization:
-
If retention is too low, increase the initial percentage of Solvent B.
-
If retention is too high, decrease the initial percentage of Solvent B.
-
To improve separation between closely eluting peaks, create a shallower gradient in the region where they elute.
-
Protocol 2: Packing a Silica Gel Column for Flash Chromatography
-
Materials: Glass chromatography column, silica gel (60 Å, 230-400 mesh), sand, cotton or glass wool, and the mobile phase determined from TLC analysis.[10]
-
Column Preparation:
-
Secure the column in a vertical position with the stopcock closed.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand over the cotton.[10]
-
-
Slurry Packing (Recommended):
-
In a beaker, mix the required amount of silica gel with your starting mobile phase (the least polar solvent mixture you plan to use) to form a consistent slurry.
-
Pour the slurry into the column in one continuous motion.
-
Open the stopcock to allow solvent to drain, and gently tap the side of the column to ensure the silica packs evenly and to dislodge any air bubbles.[10]
-
-
Sample Loading:
-
Once the silica is packed and the solvent level is just above the top of the silica bed, load your sample. For best results, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Add another thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution: Carefully add your mobile phase and begin collecting fractions. Analyze fractions by TLC to identify and combine the ones containing your pure product.[10]
Section 5: Data & Reference Tables
Table 1: Comparison of Chromatographic Modes for Polar Compounds
| Mode | Stationary Phase | Mobile Phase | Retention Mechanism | Suitability for this compound |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN) | Hydrophobic Interactions | Poor: Insufficient retention.[3][4] |
| Normal-Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Adsorption | Good: Effective for prep scale but uses less common solvents. |
| HILIC | Polar (Silica, Amide, Diol) | Polar (High % ACN/Water) | Partitioning[5][8] | Excellent: Ideal for both analytical and preparative work.[7] |
| Mixed-Mode | Mixed (e.g., C18 + Ion-Ex) | Polar (Buffered Water/ACN) | Hydrophobic & Electrostatic | Very Good: Offers alternative selectivity.[3] |
Table 2: Starting Solvent Systems for TLC/Column Chromatography
| Solvent System | Polarity | Recommended Use | Notes |
| Hexane / Ethyl Acetate | Low to Medium | For less polar impurities or derivatives. | Unlikely to move the target compound off the baseline. |
| DCM / Ethyl Acetate | Medium | Good starting point if compound is moderately polar. | |
| DCM / Methanol | Medium to High | Excellent starting system. Good solubility and resolving power. | Add 0.5-1% Triethylamine to prevent streaking.[12] |
| Chloroform / Methanol | Medium to High | Alternative to DCM/MeOH. | Use in a well-ventilated fume hood. |
References
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Chypre, M., & Novakova, L. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Dolan, J. W. (2026, January 9). Troubleshooting Basics, Part I: Where to Start? LCGC International. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. [Link]
-
Frontiers in Microbiology. (2018, December 18). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. [Link]
-
Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
Semantic Scholar. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC â Dr. Maisch [dr-maisch.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. biocompare.com [biocompare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
Strategies to minimize byproducts in 5-Amino-1,2-oxazole-3-carboxamide reactions
Technical Support Center: 5-Amino-1,2-oxazole-3-carboxamide Synthesis
Strategic Overview: The Stability-Selectivity Paradox
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and antibiotics. However, its synthesis is often plagued by a "stability-selectivity paradox."[1] The conditions required to close the isoxazole ring (basic pH, heat) are often the exact conditions that trigger ring degradation (Boulton-Katritzky rearrangement) or functional group hydrolysis.[1]
This guide moves beyond basic recipes to address the causality of impurity formation. Our goal is to transition your workflow from "reaction monitoring" to "reaction control."
Critical Process Parameters (CPPs) & Troubleshooting
Category A: Regioselectivity & Cyclization Efficiency
Q: I am observing a mixture of 3-amino and 5-amino isomers. How do I lock the regioselectivity?
A: Regioselectivity in isoxazole synthesis is governed by the competition between the nucleophilic attack on the nitrile versus the ketone/ester moiety.
-
The Mechanism: The reaction of hydroxylamine (or its derivatives) with
-enamino ketoesters or ketonitriles is pH-dependent. -
The Fix:
-
For 5-Amino Formation: Maintain pH > 8 .[2] At higher pH, the amine/hydroxylamine species attacks the electrophilic carbon of the ketone/ester preferentially.[1]
-
For 3-Amino Formation: Maintain 7 < pH < 8 .
-
Temperature Control: Higher temperatures (
) thermodynamically favor the 5-amino isomer, while lower temperatures ( ) kinetically favor the 3-amino isomer [1].
-
-
Protocol Adjustment: Do not just "add base." Use a pH-stat or buffered system to maintain the reaction mixture at pH 9-10 if the 5-amino-3-carboxamide is your target.
Q: My reaction mixture turns into a viscous "Red Oil" with low yield. What is happening?
A: "Red oil" formation is the hallmark of uncontrolled exothermic polymerization, typically involving the nitrile or cyano-intermediates.[1]
-
The Cause: Rapid addition of hydroxylamine or ammonia to the cyano-precursor generates a localized exotherm. This triggers the polymerization of the cyano-group rather than the desired cyclization.
-
The Fix:
-
Dosing Control: Switch from batch addition to semi-batch dosing . Add the amine/hydroxylamine solution dropwise while monitoring internal temperature (maintain
spike). -
Radical Scavenging: Ensure solvents are peroxide-free; trace radicals can initiate polymerization of electron-deficient nitriles.
-
Category B: Functional Group Integrity
Q: I see a significant amount of the carboxylic acid byproduct (Hydrolysis). How do I prevent this?
A: The carboxamide at position 3 is electron-deficient due to the adjacent isoxazole ring, making it highly susceptible to hydrolysis under basic conditions.[1]
-
The Cause: Prolonged exposure to strong base (e.g., NaOH, KOH) after ring closure, or high-temperature workups.[1]
-
The Fix:
-
Quench Strategy: Do not use strong mineral acids to quench the basic reaction mixture, as this generates heat and transiently low pH pockets that hydrolyze the amide.[1] Use buffered ammonium chloride or acetic acid to neutralize gently.[1]
-
Workup: Avoid aqueous basic washes.[1] If possible, precipitate the product directly from the reaction solvent (e.g., ethanol) by cooling, rather than performing an aqueous extraction.[1]
-
Category C: Ring Stability (Advanced)
Q: My product purity drops during recrystallization. Is the ring opening?
A: Yes, you are likely triggering the Boulton-Katritzky Rearrangement or general ring cleavage.[1]
-
The Mechanism: Isoxazoles with nucleophilic side chains (or under external nucleophilic attack) can undergo N-O bond cleavage.[1] While classic Boulton-Katritzky requires a specific side chain (like an oxime), simple base-catalyzed ring opening to form acyclic nitriles is common [2].
-
The Fix:
Visualizing the Impurity Landscape
The following diagram maps the critical divergence points where byproducts are generated.
Figure 1: Reaction pathway analysis showing critical control points (CCPs) for byproduct formation.
Optimized Experimental Protocol
This protocol is designed to be self-validating . It includes "Stop/Go" checkpoints to prevent wasted effort on failed batches.
Objective: Synthesis of this compound from Ethyl 2-cyano-2-(hydroxyimino)acetate.
Reagents:
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq)
-
Ammonia (25% aq.[1] solution) or Ammonium Acetate (excess)[1]
Step-by-Step Methodology:
-
Preparation (The Cold Start):
-
Dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate in Ethanol (5 vol).
-
Cool the reactor jacket to
.[1] -
Checkpoint 1: Ensure internal temperature is
before proceeding.
-
-
Controlled Addition (Preventing "Red Oil"):
-
Cyclization (Locking Regiochemistry):
-
Isolation (Preserving the Amide):
-
Data Summary Table:
| Parameter | Target Range | Consequence of Deviation |
| Addition Temp | Formation of "Red Oil" (Polymer) | |
| Reaction pH | Formation of 3-amino regioisomer (at pH < 8) | |
| Reaction Temp | High temp leads to amide hydrolysis | |
| Workup Solvent | Cold Ethanol | Water promotes loss of yield & hydrolysis |
References
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1][2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[1][2] Link[1]
-
Zviagin, E., et al. (2023).[1] "Boulton–Katritzky rearrangement in the reactions of 3-amino-5-methylisoxazole." Journal of Molecular Structure. Link
-
BenchChem Technical Guide.[1] "5-amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs." Link[1]
-
Khalafy, J., et al. (2011).[1] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications. Link
Sources
Technical Support Center: Overcoming Poor Solubility of 5-Amino-1,2-oxazole-3-carboxamide in Biological Assays
Welcome to the technical support guide for 5-Amino-1,2-oxazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including oxazole derivatives, and can lead to inconsistent data, underestimated potency, and false negatives.[1][2] This guide provides in-depth troubleshooting strategies and foundational knowledge to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The structure of this compound, an oxazole derivative, contains both polar functional groups (amino and carboxamide) and a heterocyclic ring system that can contribute to poor aqueous solubility.[3][4] The crystalline structure of the solid compound requires energy to be overcome by the solvent. If the interactions between the compound and water molecules are not strong enough to break down the crystal lattice, the compound will not dissolve.[5] This is a common issue for many compounds in drug discovery, with over 40% of new chemical entities being poorly soluble in water.[6]
Q2: I'm observing precipitation of my compound in the well plate during my experiment. What's happening?
A2: This is a classic sign of a compound exceeding its solubility limit in the final assay buffer. This often occurs when a concentrated stock solution of the compound, typically in an organic solvent like DMSO, is diluted into the aqueous buffer.[2] The sudden change in the solvent environment can cause the compound to crash out of solution. This can lead to inaccurate results as the effective concentration of the compound in solution is unknown.
Q3: Can poor solubility affect my assay results?
A3: Absolutely. Poor solubility can lead to a number of issues:
-
Underestimation of Potency: If the compound is not fully dissolved, the actual concentration exposed to the biological target is lower than the intended concentration, leading to an artificially high IC50 or EC50 value.
-
Irreproducible Data: The amount of compound that precipitates can vary between wells and experiments, leading to high variability in your results.
-
False Negatives: A potentially active compound may appear inactive if it does not reach its target in a sufficient concentration.
-
Compound Aggregation: At concentrations above the solubility limit, compounds can form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false positives.[1]
Q4: What is the first thing I should try to improve the solubility of this compound?
A4: The simplest and most common first step is to use a co-solvent. A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can significantly increase the solubility of hydrophobic compounds.[7][8] It's crucial to determine the highest tolerable concentration of the co-solvent for your specific assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility-related problems.
Issue 1: Compound precipitates upon dilution from DMSO stock.
This is a very common problem. The key is to carefully manage the dilution process and potentially modify the assay buffer.
Causality:
When a high-concentration DMSO stock is added to an aqueous buffer, the DMSO is rapidly diluted. This causes a dramatic decrease in the solvent's ability to keep the hydrophobic compound in solution, leading to precipitation.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing compound precipitation.
Detailed Protocol: Co-solvent Optimization
-
Determine Assay Tolerance: Run a control experiment with your biological system (e.g., cells, enzyme) and varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%).
-
Identify Maximum Non-interfering Concentration: Determine the highest DMSO concentration that does not significantly affect the assay readout (e.g., cell viability, enzyme activity). This is your maximum allowable DMSO concentration.
-
Prepare Working Stocks: Prepare your stock solution of this compound in 100% DMSO. Then, create a series of intermediate dilutions in 100% DMSO.
-
Final Dilution: Add a small volume of the appropriate DMSO stock to your assay buffer to achieve the final desired compound concentration, ensuring the final DMSO concentration does not exceed the predetermined tolerance limit.
Issue 2: Inconsistent results and poor dose-response curves.
This often points to solubility issues at higher concentrations of your compound.
Causality:
Even if you don't see visible precipitation, your compound may be forming micro-precipitates or aggregates at higher concentrations. This leads to a non-linear relationship between the intended and the actual dissolved concentration, resulting in a poor dose-response curve.[1]
Troubleshooting Strategies:
| Strategy | Principle | Recommended Starting Conditions | Considerations |
| pH Adjustment | For ionizable drugs, altering the pH of the buffer can increase the proportion of the more soluble ionized form.[10][11] | Test a range of pH values from 6.0 to 8.0 if your assay allows. | Ensure the pH change does not affect your biological target's activity or stability.[10] |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[12] | Start with 1-10 mM of a modified cyclodextrin like HP-β-CD or SBE-β-CD in your assay buffer.[13] | The cyclodextrin-drug complex is in equilibrium with the free drug. Ensure the cyclodextrin itself does not interfere with the assay.[] |
| Formulation with Surfactants | Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. | Test low concentrations (e.g., 0.01-0.1%) of surfactants like Tween-80 or Pluronic F-68.[15] | Surfactants can denature proteins or disrupt cell membranes at higher concentrations. |
Experimental Protocol: Solubility Enhancement with Cyclodextrins
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 100 mM).
-
Prepare Compound-Cyclodextrin Complex:
-
In a microfuge tube, add the required amount of your this compound stock solution in DMSO.
-
Add the HP-β-CD stock solution to achieve the desired final cyclodextrin concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate at room temperature for at least 30 minutes to allow for complex formation.
-
-
Perform Assay: Use this compound-cyclodextrin solution in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Issue 3: I need a higher concentration of the compound than I can achieve with co-solvents alone.
When high concentrations are required, for example in crystallography or some biophysical assays, more advanced methods are needed.
Causality:
The solubilizing capacity of co-solvents is limited. Exceeding this limit will inevitably lead to precipitation.
Advanced Strategies:
-
Salt Formation: If this compound has a suitable ionizable group (the amino group is a potential candidate), forming a salt can dramatically increase aqueous solubility.[5] This typically requires chemical modification and is a more involved process.
-
Amorphous Solid Dispersions: This technique involves converting the crystalline form of the API into a higher-energy amorphous form, which has a greater solubility.[16] This is a formulation strategy often used in drug development.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate and apparent solubility.[6]
Workflow for Advanced Solubilization:
Caption: Workflow for achieving high compound concentrations.
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions. [Link]
-
PubMed. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Taylor & Francis Online. Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PharmTech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
-
The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. [Link]
-
PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. [Link]
-
IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
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PMC. A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
PMC. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]
-
5-amino-4-cyano-1,2-oxazole-3-carboxylic acid. [Link]
-
1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
ResearchGate. 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. [Link]
-
PubChem. Ethyl 2-amino-1,3-oxazole-5-carboxylate | C6H8N2O3 | CID 5260193. [Link]
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Reducing impurities during the synthesis of 5-Amino-1,2-oxazole-3-carboxamide
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Amino-1,2-oxazole-3-carboxamide (also known as 5-aminoisoxazole-3-carboxamide). This guide addresses the specific challenges of regioselectivity, byproduct formation, and purification inherent to isoxazole ring construction.
Synthesis Overview & Critical Pathways
The synthesis of This compound is deceptively simple in theory but challenging in practice due to the ambident nature of the starting materials. The most common route involves the cyclization of 2-cyanoacetamide with hydroxylamine , or the conversion of malononitrile followed by hydrolysis.
The Primary Route: Cyanoacetamide Cyclization
The reaction of 2-cyanoacetamide with hydroxylamine hydrochloride in a basic medium is the standard approach. However, this pathway is prone to regioisomeric scrambling and ring instability .
Reaction Scheme:
-
Nucleophilic Attack: Hydroxylamine attacks the nitrile carbon of 2-cyanoacetamide to form an amidoxime intermediate.
-
Cyclization: The amidoxime oxygen attacks the amide carbonyl (or vice versa), leading to ring closure.
-
Target: this compound.
Common Impurity Profile:
-
Impurity A (Regioisomer): 3-Amino-1,2-oxazole-5-carboxamide (or its tautomer, 3-amino-5-isoxazolone). This is the thermodynamic sink in many conditions.
-
Impurity B (Ring-Opened): 3-Amino-3-(hydroxyimino)propanamide (Uncyclized amidoxime).
-
Impurity C (Oligomers): Pyrazine derivatives or colored oligomers formed from cyanoacetamide self-condensation.
-
Impurity D (Hydrolysis): 5-Amino-1,2-oxazole-3-carboxylic acid (if workup is too acidic/basic).
Troubleshooting Guide (Q&A Format)
Issue 1: "My product contains a significant amount of the 3-amino-5-one regioisomer."
Diagnosis: The cyclization of the amidoxime intermediate is highly pH-dependent. Under strongly basic conditions (pH > 10), the kinetic product (5-amino-3-carboxamide) can rearrange or the reaction may favor the formation of the 3-amino-5-isoxazolone tautomer due to the thermodynamic stability of the isoxazolone core.
Corrective Action:
-
Control pH Strictly: Maintain the reaction pH between 7.5 and 8.5 using a buffered system (e.g., Sodium Acetate/Acetic Acid) rather than strong bases like NaOH or NaOEt. Strong bases promote the rearrangement to the thermodynamically stable 5-isoxazolone.
-
Temperature Modulation: Lower the cyclization temperature. Perform the initial amidoxime formation at
, then allow the cyclization to proceed at room temperature ( ). Avoid refluxing, which favors the unwanted isomer.
Issue 2: "The reaction mixture turns dark brown/black, and yield is low."
Diagnosis: This indicates polymerization of 2-cyanoacetamide or oxidation of the hydroxylamine. Cyanoacetamide is an active methylene compound that readily undergoes Knoevenagel-type self-condensation in basic media, forming colored byproducts. Trace metal ions (Fe, Cu) can catalyze hydroxylamine decomposition.
Corrective Action:
-
Reagent Quality: Recrystallize 2-cyanoacetamide from ethanol before use. Ensure Hydroxylamine HCl is white and free-flowing.
-
Chelation: Add a trace amount of EDTA (0.1 mol%) to the reaction mixture to sequester metal ions.
-
Inert Atmosphere: Conduct the reaction under Nitrogen or Argon to prevent oxidative degradation of the electron-rich amino-isoxazole product.
Issue 3: "I cannot separate the amidoxime intermediate from the final product."
Diagnosis: Incomplete cyclization. The amidoxime intermediate (3-amino-3-(hydroxyimino)propanamide) is stable enough to isolate but requires acid catalysis or heat to close the ring.
Corrective Action:
-
Acid-Catalyzed Closure: If the intermediate persists, treat the crude solid with glacial acetic acid at
for 1 hour. This promotes the elimination of ammonia/water required for ring closure without degrading the isoxazole. -
Monitoring: Use HPLC or TLC (Eluent: 10% MeOH in DCM). The amidoxime is much more polar than the isoxazole product.
Purification & Optimization Protocol
To achieve pharmaceutical-grade purity (>98%), a two-stage purification process is recommended.
Step 1: pH-Controlled Precipitation
-
Dissolve the crude reaction mixture in minimum 2N NaOH (keep cold,
) to form the sodium salt. -
Filter rapidly to remove insoluble oligomers.
-
Slowly acidify the filtrate with concentrated HCl dropwise to pH 4.0 .
-
The this compound precipitates as a free base. The 3-amino isomer often remains in solution or precipitates at a different pH.
Step 2: Recrystallization[1]
-
Solvent System: Water/Ethanol (1:1 v/v).
-
Protocol: Dissolve the solid in boiling water/ethanol. Add activated charcoal (5% w/w) to remove color. Filter hot. Cool slowly to
. -
Data:
| Solvent | Yield (%) | Purity (HPLC) | Notes |
| Water | 65% | 95.2% | Good recovery, some isomer remains. |
| Water/EtOH (1:1) | 82% | 99.1% | Optimal balance. |
| Methanol | 40% | 98.5% | Significant loss in mother liquor. |
Visualized Workflows
Figure 1: Reaction Pathway & Impurity Formation
This diagram illustrates the divergence between the desired kinetic product and the thermodynamic impurities.
Caption: Kinetic vs. Thermodynamic pathways in isoxazole synthesis. Control of pH is critical to avoid Impurity A.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Cyanoacetate instead of Cyanoacetamide? A: Yes, but the impurity profile changes. Reacting ethyl cyanoacetate with hydroxylamine yields ethyl 5-amino-1,2-oxazole-3-carboxylate (or the 3-hydroxy-5-amino isomer depending on conditions). You would then need to convert the ester to an amide using ammonia. This adds a step but can sometimes offer better regiocontrol if the ester intermediate is purified first [1].
Q: Why does my product decompose upon drying?
A: 5-Aminoisoxazoles are thermally sensitive. If your product contains trace acids (from the workup), it can undergo ring opening or decarboxylation (if hydrolyzed to acid) upon heating. Always dry under high vacuum at room temperature (
Q: What is the best storage condition?
A: Store the purified solid at
References
-
Regioselective Synthesis of 5-Aminoisoxazoles : Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Source: National Institutes of Health (PMC). URL: [Link]
-
Isoxazole Ring Stability and Rearrangement : Title: Reactions of 3-(Polyfluoroacyl)chromones with Hydroxylamine. Source: Scite.ai / Tetrahedron Letters. URL: [Link]
-
General Cyanoacetamide Reactivity : Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Source: TÜBİTAK Academic Journals. URL: [Link]
Validation & Comparative
A Comparative Efficacy Analysis of 5-Amino-1,2-oxazole-3-carboxamide and Known IMPDH Inhibitors
Introduction: The Therapeutic Potential of Targeting Nucleotide Synthesis
In the landscape of modern drug discovery, the inhibition of crucial metabolic pathways presents a compelling strategy for the development of novel therapeutics. One such pivotal pathway is the de novo synthesis of guanine nucleotides, which is essential for a myriad of cellular processes, including DNA and RNA replication, signal transduction, and cellular proliferation.[1] A rate-limiting step in this pathway is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH).[2][3] Consequently, IMPDH has emerged as a significant target for the development of immunosuppressive, antiviral, and anticancer agents.[2][3]
This guide provides a comprehensive comparative analysis of the potential efficacy of 5-Amino-1,2-oxazole-3-carboxamide , a novel heterocyclic compound, with established IMPDH inhibitors. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] While direct experimental data on this compound as an IMPDH inhibitor is emerging, its structural features, and the known activity of related (5-oxazolyl)phenyl compounds as IMPDH inhibitors, provide a strong rationale for this investigation.[7]
Herein, we will objectively compare the theoretical and potential performance of this compound with well-characterized IMPDH inhibitors, namely Mycophenolic Acid (MPA) and Ribavirin. This comparison will be supported by a detailed examination of their mechanisms of action and established experimental data for the known inhibitors. Furthermore, we will provide standardized, detailed protocols for key experiments to enable researchers to validate and compare the efficacy of these compounds in a laboratory setting.
The Central Role of IMPDH in Cellular Proliferation
The de novo purine biosynthesis pathway is critical for generating the necessary building blocks for nucleic acid synthesis. IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a key precursor to guanosine-5'-monophosphate (GMP).[2][3] By inhibiting IMPDH, the intracellular pool of guanine nucleotides is depleted, leading to a halt in DNA and RNA synthesis and, consequently, an arrest of cellular proliferation.[2] This mechanism is particularly effective against rapidly dividing cells, such as activated lymphocytes and cancer cells, which are heavily reliant on the de novo pathway for nucleotide supply.
Caption: Signaling pathway of IMPDH in guanine nucleotide synthesis.
Comparative Analysis of IMPDH Inhibitors
A direct comparison of the inhibitory potential of this compound with established drugs requires rigorous experimental evaluation. The following table summarizes the known characteristics of Mycophenolic Acid and Ribavirin, which will serve as benchmarks for future studies on our compound of interest.
| Inhibitor | Mechanism of Action | Potency (Ki) | Primary Therapeutic Use | Key Structural Feature |
| Mycophenolic Acid (MPA) | Uncompetitive, reversible inhibitor.[2][3] | ~10-40 nM | Immunosuppressant | Phenyl-isoxazole related core |
| Ribavirin | Competitive inhibitor (as ribavirin monophosphate).[2] | ~200-400 nM | Antiviral | Triazole-carboxamide |
| This compound | Hypothesized: IMPDH Inhibition | To be determined | Investigational | 5-Aminoisoxazole-3-carboxamide |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of this compound as an IMPDH inhibitor, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.
In Vitro IMPDH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified IMPDH enzyme activity and to calculate its IC50 value.
Methodology:
-
Recombinant Human IMPDH2 Expression and Purification: Express and purify recombinant human IMPDH2 from an E. coli expression system.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 1 mM DTT.
-
Assay Protocol:
-
In a 96-well UV-transparent plate, add 150 µL of reaction buffer.
-
Add 10 µL of varying concentrations of this compound (or known inhibitors as controls) dissolved in DMSO.
-
Add 10 µL of purified IMPDH2 enzyme (final concentration ~50 nM).
-
Initiate the reaction by adding 20 µL of a substrate mixture containing IMP (final concentration 200 µM) and NAD+ (final concentration 200 µM).
-
-
Data Acquisition: Monitor the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for the in vitro IMPDH inhibition assay.
Cellular Proliferation Assay
Objective: To assess the cytostatic effect of this compound on a human T-lymphocyte cell line (e.g., Jurkat cells).
Methodology:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Assay Protocol:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Add varying concentrations of this compound (or known inhibitors) to the wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control. Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The structural attributes of this compound, in conjunction with the established biological activities of related isoxazole-containing compounds, position it as a promising candidate for investigation as an IMPDH inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to elucidate its efficacy and mechanism of action. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to optimize the potency and selectivity of this novel scaffold. Such research holds the potential to contribute to the development of a new generation of therapeutics targeting nucleotide metabolism for the treatment of a range of diseases.
References
-
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine. [Link][6]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link][4]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1]
-
ResearchGate. (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. [Link][8]
-
Taylor & Francis Online. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Pharmaceutical Chemistry Journal. [Link][2]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link][9][10]
-
ResearchGate. Various reported inhibitors of IMPDH utilizing a 5-oxazo- lyl residue. [Link][7]
-
International Journal of Current Science and Engineering. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link][5]
-
MOST Wiedzy. (2014). Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. [Link][3]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 5. ijpca.org [ijpca.org]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1,2-oxazole-3-carboxamide Analogs for Drug Discovery
Introduction: The Promise of the 5-Amino-1,2-oxazole-3-carboxamide Scaffold
The 1,2-oxazole (isoxazole) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Within this class, the this compound moiety has emerged as a particularly promising pharmacophore, especially in the realms of oncology and kinase inhibition.[2] These compounds have demonstrated potent activities, including the induction of apoptosis in cancer cells and the inhibition of various protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. It is designed for researchers, scientists, and drug development professionals to navigate the chemical space of this scaffold, understand the rationale behind experimental design, and provide a foundation for the development of novel therapeutic agents. We will delve into the synthesis of these analogs, present a comparative analysis of their biological activities with supporting data, and provide detailed experimental protocols for their evaluation.
Synthetic Strategies: Building the this compound Core
The construction of the this compound core and its analogs can be achieved through several synthetic routes. A common and versatile method involves the reaction of a β-enamino ketoester with hydroxylamine.[2] This approach allows for the introduction of diversity at various positions of the scaffold, which is crucial for systematic SAR studies.
A general synthetic scheme is outlined below:
Caption: General synthetic route to this compound analogs.
Modifications to the starting materials, such as using different β-ketoesters or substituted hydroxylamines, can generate a library of analogs with diverse substituents on the oxazole ring. The carboxamide moiety is typically introduced in the final step through standard amide coupling reactions with a variety of amines, allowing for extensive exploration of the chemical space at this position.[3]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. While a comprehensive dataset comparing a wide range of analogs against a single target is not publicly available, by synthesizing findings from various studies, we can establish key SAR trends.
Substitutions on the Phenyl Ring (Position 3)
The substituent on the phenyl ring at the 3-position of the isoxazole core plays a significant role in modulating biological activity. Generally, the presence of electron-withdrawing or lipophilic groups tends to enhance anticancer and kinase inhibitory potency.
| Substitution at Position 3 | General Effect on Activity | Example Target(s) | Reference(s) |
| Unsubstituted Phenyl | Baseline activity | Various Kinases, Cancer Cell Lines | [2] |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Often increases potency | VEGFR2, various cancer cell lines | [3] |
| Electron-Donating Groups (e.g., -OCH3) | Variable, can decrease or have minimal effect | Various cancer cell lines | [4] |
| Bulky/Lipophilic Groups | Can enhance binding affinity | Kinase active sites | [1] |
Modifications of the Carboxamide Moiety (Position 4)
The carboxamide group at the 4-position is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Modifications at this position can significantly impact potency and selectivity.
| Modification of Carboxamide | General Effect on Activity | Example Target(s) | Reference(s) |
| Primary Amide (-CONH2) | Found in many active compounds | Apoptosis induction | [2] |
| N-Substituted Amides | Potency is highly dependent on the substituent | Various Kinases | [3] |
| Introduction of Cyclic Amines (e.g., piperidine, morpholine) | Can improve physicochemical properties and potency | Various Kinases | [5] |
| Conversion to Hydrazone or Ureate | Can lead to potent analogs with different target profiles | VEGFR2 | [3] |
The Role of the 5-Amino Group
The 5-amino group is a key feature of this scaffold and is often crucial for activity. It can act as a hydrogen bond donor, contributing to the binding affinity of the molecule to its biological target. In many cases, replacement or significant modification of this group leads to a loss of activity.
Mechanism of Action: Inducing Apoptosis and Kinase Inhibition
A primary mechanism of action for the anticancer effects of this compound analogs is the induction of apoptosis, or programmed cell death.[2] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane.[2]
Caption: Proposed apoptotic pathway induced by this compound analogs.
Furthermore, many analogs have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key target in angiogenesis.[3] The isoxazole scaffold acts as a versatile backbone for designing selective kinase inhibitors.
Experimental Protocols
To facilitate further research and validation of SAR findings, detailed protocols for key biological assays are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol is designed to measure the direct inhibition of a target kinase by the test compounds.
Materials and Reagents:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT)
-
[γ-33P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well filter plates
-
Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials and Reagents:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the pro-apoptotic effect of the compounds.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly in the areas of oncology and kinase-mediated diseases. The SAR trends outlined in this guide highlight the importance of systematic modifications at key positions of the molecule to optimize potency and selectivity. Future research should focus on generating more comprehensive and comparative SAR data against specific targets to refine our understanding of this promising chemical class. The development of analogs with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the potential of these compounds into clinical applications.
References
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry.
- Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.
- phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents. Benchchem.
- Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry.
Sources
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- 2. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Executive Summary: The Lability vs. Solubility Trade-off
In the landscape of fragment-based drug discovery (FBDD), 5-Amino-1,2-oxazole-3-carboxamide (also known as 5-aminoisoxazole-3-carboxamide) represents a high-value, yet chemically sensitive pharmacophore. Unlike its more robust pyrazole or thiazole counterparts, this isoxazole scaffold offers a unique electrostatic profile due to the electronegative oxygen atom, which reduces lipophilicity (LogP) and alters hydrogen bond vectorality.
The Verdict: Researchers should select this scaffold when metabolic stability (avoiding P450 oxidation of phenyl rings) and solubility are priorities, but must exercise extreme caution regarding base-catalyzed ring opening during synthesis and formulation. This guide provides the comparative data and protocols necessary to navigate these trade-offs.
Head-to-Head Physicochemical Profile[1][2][3]
The following table contrasts this compound with its two most common medicinal chemistry alternatives: the pyrazole (isostere) and the thiazole (classic heteroaromatic).
| Feature | This compound | 5-Amino-1H-pyrazole-3-carboxamide | 2-Aminothiazole-4-carboxamide |
| Structure | Isoxazole core (O-N bond) | Pyrazole core (N-N bond) | Thiazole core (S-N bond) |
| H-Bond Donors | 3 (NH₂, CONH₂) | 4 (NH ring, NH₂, CONH₂) | 3 (NH₂, CONH₂) |
| H-Bond Acceptors | 4 (Ring N, Ring O, C=O, NH₂) | 3 (Ring N, C=O, NH₂) | 3 (Ring N, C=O, NH₂) |
| Calc.[1][2][3][4][5][6][7][8][9][10] LogP | ~ -0.8 to -0.5 (Hydrophilic) | ~ -1.2 (Highly Hydrophilic) | ~ -0.2 (Moderate) |
| Melting Point | 84–86 °C (Lower lattice energy) | >150 °C (High lattice energy) | >140 °C |
| Base Stability | Low (Risk of Ring Opening) | High (Stable) | Moderate |
| Reductive Stability | Low (N-O bond cleavage) | High | High |
| Key Utility | Leflunomide-like prodrugs ; Hinge binders | Kinase inhibitors; H-bond networks | Antibacterials; Kinase inhibitors |
Critical Insight: The significantly lower melting point of the 5-amino-isoxazole isomer (84–86 °C) compared to its 3-amino regioisomer (148–150 °C) is a primary quality control indicator.[11] If your batch melts >140°C, you likely have the wrong regioisomer [1].
Critical Reactivity Analysis: The Ring-Opening Trap
The defining characteristic of 5-aminoisoxazoles is the lability of the N-O bond. Under basic conditions, the C3 proton (or the amide environment) can facilitate a mechanism similar to the metabolic activation of Leflunomide to A77 1726. This is not merely a side reaction; it is a dominant degradation pathway that must be managed.
Mechanism: Base-Catalyzed Ring Scission
The following diagram illustrates the pathway researchers must avoid during workup (e.g., avoid strong NaOH washes).
Caption: Mechanism of base-catalyzed isoxazole ring opening. The N-O bond cleavage yields an acyclic nitrile, destroying the pharmacophore.
Experimental Protocol: Regioselective Synthesis
To obtain high-purity this compound without contamination from the 3-amino isomer or ring-opened byproducts, the Enamino Ketoester Route is the industry standard [2, 3].
Workflow Diagram
Caption: Step-by-step synthetic workflow emphasizing pH control to prevent degradation.
Detailed Methodology
Step 1: Cyclization to the Ester Intermediate
-
Reagents: Dissolve the appropriate
-enamino ketoester (1.0 eq) in Methanol (0.5 M concentration). -
Additions: Add Hydroxylamine hydrochloride (1.2 eq).
-
Buffering (Crucial): Add Sodium Acetate (1.2 eq) to buffer the solution. Note: Using strong bases like NaOH or KOH here will promote the formation of the thermodynamic 3-amino isomer or cause ring opening.
-
Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Evaporate methanol under reduced pressure. Resuspend residue in water. Extract with Ethyl Acetate. Do not wash with 1M NaOH. Wash with brine, dry over Na₂SO₄.
Step 2: Conversion to Carboxamide
-
Ammonolysis: Dissolve the ester from Step 1 in 7N Ammonia in Methanol.
-
Reaction: Stir in a sealed pressure tube at room temperature for 12–24 hours. Avoid heating to prevent degradation.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water.[10]
-
QC Check: Verify Melting Point is 84–86°C. If >140°C, the regioisomer was formed [1].
-
Biological Application: Fragment-Based Screening
In kinase inhibitor discovery, the this compound motif serves as a hinge-binding mimetic .
-
Donor-Acceptor Motif: The amide (CONH₂) and the ring nitrogen provide a D-A-D (Donor-Acceptor-Donor) motif suitable for interaction with the ATP-binding site of kinases (e.g., p38 MAP kinase) [4].
-
Solubility Advantage: Replacing a phenyl ring with this isoxazole can increase aqueous solubility by 10–50 fold due to the lower LogP and increased polarity [5].
-
Metabolic Liability: While the ring avoids P450 oxidation common to phenyls, the N-O bond is susceptible to reductive metabolism by cytosolic reductases. This makes the scaffold more suitable for topical or acute indications rather than chronic oral dosing, unless sterically shielded.
References
-
BenchChem. (2025).[11][12] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.[2] Beilstein J. Org. Chem. Retrieved from
-
BenchChem. (2025).[11][12] Synthesis of 5-amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs. Retrieved from
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery.[11][5][7][13][14] Retrieved from
-
Drug Hunter. (2025).[7][10][13][15] Bioisosteres for Drug Hunters: Amides and Heterocycles. Retrieved from
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
Orthogonal Assay Development for 5-Amino-1,2-oxazole-3-carboxamide: Distinguishing Apoptosis from Metabolic Artifacts
Topic: Orthogonal Assay Development for the Validation of 5-Amino-1,2-oxazole-3-carboxamide Activity Content Type: Publish Comparison Guide
Executive Summary: The Validation Challenge
The scaffold This compound (and its aryl-substituted derivatives) has emerged as a promising chemotype in oncology, specifically for its ability to induce apoptosis via mitochondrial membrane depolarization [1]. However, this mechanism presents a distinct validation challenge.
Standard primary screens often rely on metabolic proxies (e.g., ATP quantification via CellTiter-Glo® or tetrazolium reduction via MTT). Because this scaffold directly impacts mitochondrial function, it can cause a rapid drop in ATP levels or mitochondrial reduction potential before actual cell death occurs. This leads to false-positive potency shifts , where compounds appear significantly more potent in metabolic assays than in phenotypic reality.
This guide outlines an orthogonal assay strategy to validate true antiproliferative activity, distinguishing bona fide apoptosis from transient metabolic perturbation.
Primary vs. Orthogonal Assay Comparison
To rigorously validate the activity of this compound, we must compare the industry-standard metabolic screen against biophysical and phenotypic alternatives.
Table 1: Comparative Analysis of Validation Methodologies
| Feature | Primary Assay: ATP Quantification (e.g., CellTiter-Glo) | Orthogonal A: Real-Time Live Cell Imaging (e.g., Incucyte) | Orthogonal B: Flow Cytometry (Annexin V/PI) |
| Readout | Metabolic Activity (ATP Levels) | Physical Cell Confluence/Count | Membrane Asymmetry & Permeability |
| Throughput | Ultra-High (1536/384-well) | Medium (96/384-well) | Medium-Low (Flow-based) |
| Bias Risk | High: Mitochondrial uncouplers reduce ATP without killing cells immediately. | Low: Direct physical measurement of cell number. | Low: Direct measurement of death markers. |
| Sensitvity | High | Moderate | High |
| Key Insight | "Is the cell metabolically active?" | "Is the cell physically present/growing?" | "How is the cell dying?" (Apoptosis vs. Necrosis) |
| Cost | Low | High (Instrument dependent) | Moderate |
The "Potency Shift" Phenomenon
When validating this compound, a characteristic "potency shift" is often observed.
-
ATP IC50: ~1.5 µM (Suggests high potency)
-
Imaging IC50: ~8.0 µM (Real antiproliferative effect)
-
Interpretation: The compound impairs mitochondrial respiration at 1.5 µM, but commitment to cell death (apoptosis) requires higher concentrations. Relying solely on ATP data would overestimate therapeutic index.
Strategic Validation Workflow
To eliminate artifacts, we employ a "Triangulation Strategy." We do not discard the primary data; rather, we contextualize it.
Figure 1: Orthogonal Validation Workflow
Caption: A tiered screening workflow designed to flag metabolic interference (Path A) before confirming the mechanism of action (Path B).
Detailed Protocol: Multiplexed Annexin V/PI Flow Cytometry
The most definitive orthogonal assay for this scaffold is Flow Cytometry. It distinguishes between Early Apoptosis (Phosphatidylserine exposure, characteristic of the isoxazole mechanism) and Necrosis/Late Apoptosis (Membrane permeabilization).
Rationale
Since this compound derivatives target the mitochondrial pathway [1][3], we expect to see a significant population of Annexin V+/PI- cells (early apoptosis) prior to secondary necrosis. This confirms the compound activates the intrinsic apoptotic cascade rather than causing non-specific lysis.
Materials
-
Cell Line: HeLa or Jurkat (Sensitivity to mitochondrial agents is well-documented).
-
Reagents: Annexin V-FITC conjugate, Propidium Iodide (PI), 1X Annexin Binding Buffer.
-
Compound: this compound (dissolved in DMSO).
-
Controls: Staurosporine (Positive Control), DMSO (Vehicle).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at
cells/well in a 6-well plate. -
Incubate for 24 hours to allow attachment (for adherent lines).
-
-
Treatment:
-
Treat cells with the test compound at concentrations bracketing the primary assay IC50 (e.g., 0.5x, 1x, 2x, 5x).
-
Include a Vehicle Control (0.1% DMSO) and Positive Control (1 µM Staurosporine).
-
Critical Step: Incubate for 12–18 hours . (Shorter times may miss the apoptotic peak; longer times result in secondary necrosis which mimics toxicity).
-
-
Harvesting (Critical for Artifact Avoidance):
-
Collect the supernatant (contains detached dead cells).
-
Wash adherent cells with PBS.
-
Trypsinize gently (avoid over-digestion which cleaves surface receptors).
-
Combine supernatant and trypsinized cells into a single tube. Failure to do this loses the early apoptotic population.
-
-
Staining:
-
Centrifuge at 300 x g for 5 mins. Discard supernatant.
-
Resuspend in 100 µL 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate for 15 mins at RT in the dark.
-
Add 400 µL 1X Binding Buffer to stop the reaction.
-
-
Acquisition:
-
Analyze immediately on a Flow Cytometer (e.g., BD FACSCanto or similar).
-
Collect 10,000 events per gate.
-
Data Interpretation
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis. (This is the validation signature for this compound).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]
-
Q1 (Annexin-/PI+): Necrosis/Debris.
Mechanistic Validation: The Signaling Pathway
To further validate the "Hit," one must confirm the molecular causality. The this compound scaffold is proposed to trigger the Intrinsic Apoptotic Pathway via mitochondrial stress [1].
Figure 2: Proposed Mechanism of Action (MOA)
Caption: The compound induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to Caspase-dependent apoptosis. This pathway explains why ATP drops (Mito dysfunction) before cell death.
Conclusion
Validating this compound requires moving beyond simple ATP-based assays. The discrepancy between metabolic inhibition and physical cell death is not an error but a mechanistic feature of this scaffold. By implementing Live Cell Imaging to verify cytostasis and Annexin V Flow Cytometry to confirm the apoptotic mode of death, researchers can confidently advance this chemotype from a screening hit to a validated lead.
References
-
BenchChem. (2025).[1][2] 5-amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents.[3] BenchChem Technical Guides.
-
National Institutes of Health (NIH). (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. PubMed Central.
-
BenchChem. (2025).[1][2] Benchmarking 4-Amino-5-benzoylisoxazole-3-carboxamide against existing anticancer drugs. BenchChem Comparison Guides.
-
Frontiers in Microbiology. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Amino-1,2-oxazole-3-carboxamide
[1]
Executive Summary & Hazard Banding
Immediate Action Required: Treat 5-Amino-1,2-oxazole-3-carboxamide (CAS: 1629161-52-9) as a High-Potency Pharmacophore .[1]
In the absence of comprehensive toxicological data for this specific isomer, you must apply the Precautionary Principle .[1] Structural analysis of the 5-amino-isoxazole motif suggests biological activity similar to known carbonic anhydrase inhibitors and NMDA receptor modulators.[1] Consequently, this compound is assigned to Occupational Health Hazard Band 3 (OHB-3) .[1]
Predicted Hazard Profile (GHS Classification derived from SAR):
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling quantities >5 mg. This system relies on Redundancy —if one barrier fails, another captures the hazard.[1]
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 (Minimum) or P100 | Rationale: Isoxazole amides are often micronized powders.[1] Static charge can aerosolize particles during weighing.[1] A standard surgical mask offers zero protection against <5µm particulates.[1] Best Practice: Use a Powered Air Purifying Respirator (PAPR) if handling >1g outside a fume hood.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Spec: 0.11mm (minimum) thickness.[1] Layering: Inner glove (bright color), Outer glove (dark color) to visualize tears.Rationale: Latex is permeable to many organic solvents (DMSO, DMF) used to solubilize this compound.[1] Nitrile provides superior chemical resistance.[1] |
| Ocular | Chemical Splash Goggles | Spec: ANSI Z87.1+ impact rated with indirect venting.Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that splash.[1] |
| Body | Tyvek® Lab Coat | Spec: Elastic cuffs, closed front.Rationale: Cotton coats absorb chemicals and hold them against the skin.[1] Tyvek sheds particulates and resists splashes.[1] |
Operational Workflow: Handling & Solubilization
This workflow minimizes the "Zone of Exposure" (ZoE).[1]
Phase 1: Engineering Controls (Pre-Check)
-
Verify Airflow: Fume hood face velocity must be 80–100 fpm .[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the hood.[1] 5-amino-isoxazoles are prone to triboelectric charging (flying powder).[1]
-
Solvent Prep: Pre-measure solvents (typically DMSO or Methanol) before opening the compound vial.[1]
Phase 2: Weighing & Transfer
-
Step 1: Don PPE as defined in Section 2.[1]
-
Step 2: Open vial only inside the fume hood.
-
Step 3 (The "Tare" Rule): Do not tare the balance with the vial open. Drafts can disperse the powder.[1]
-
Step 4: Transfer solid using a disposable anti-static spatula.[1]
-
Step 5: Immediately recap the vial and the receiving vessel. Wipe the exterior of the receiving vessel with a Kimwipe dampened in Ethanol to remove invisible dust residues.[1]
Phase 3: Solubilization (The Critical Risk Point)
Visualization: Safety Logic & Decision Pathways
Diagram 1: Operational Safety Hierarchy
This diagram illustrates the "Defense in Depth" strategy required for handling bioactive heterocycles.
Caption: The "Defense in Depth" workflow ensures that if active handling fails, engineering controls and PPE act as fail-safes.
Diagram 2: Spill Response Decision Tree
Immediate actions depend on the physical state of the contaminant.[1]
Caption: Protocol for containment. Note: Never dry-sweep isoxazole powders; it creates inhalable aerosols.[1]
Disposal & Decontamination[1]
The "Cradle-to-Grave" Responsibility: Do not pour residues down the drain. Isoxazole derivatives can be persistent in aquatic environments.[1]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Solid Hazardous Waste (Yellow Bag) .[1]
-
Liquid Waste:
-
Surface Decontamination:
References & Authority
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3]
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile Gloves against Organic Solvents.[1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity).[1][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
